molecular formula C35H42N2O9 B15591328 Rescinnamine CAS No. 74815-24-5

Rescinnamine

Cat. No.: B15591328
CAS No.: 74815-24-5
M. Wt: 634.7 g/mol
InChI Key: SZLZWPPUNLXJEA-QEGASFHISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rescinnamine is an odorless white to cream colored crystalline powder. (NTP, 1992)
This compound is a methyl ester, an organic heteropentacyclic compound and an indole alkaloid. It has a role as an antihypertensive agent. It derives from a hydride of a yohimban.
This compound is an angiotensin-converting enzyme inhibitor used as an antihypertensive drug. It is an alkaloid obtained from Rauwolfia serpentina and other species of Rauwolfia.
This compound has been reported in Rauvolfia, Rauvolfia serpentina, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1956 and is indicated for hypertension.
was heading 1966-94 (see under RESERPINE 1966-90);  use RESERPINE to search this compound 1966-94

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+/t20-,24+,26-,29-,31+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLZWPPUNLXJEA-QEGASFHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O9
Record name RESCINNAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20987
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023554
Record name Rescinnamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Rescinnamine is an odorless white to cream colored crystalline powder. (NTP, 1992)
Record name RESCINNAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20987
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), Practically insol in water; moderately sol in methanol, benzene, chloroform, and other organic solvents
Record name RESCINNAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20987
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RESCINNAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Fine needles from benzene, WHITE, OR PALE BUFF TO CREAM-COLORED CRYSTALLINE POWDER

CAS No.

24815-24-5
Record name RESCINNAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20987
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Rescinnamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24815-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rescinnamine [INN:BAN:JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024815245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rescinnamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rescinnamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rescinnamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RESCINNAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6W1F7DJ2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RESCINNAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

460 to 462 °F (in vacuum) (NTP, 1992), 238-239 °C (vacuum)
Record name RESCINNAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20987
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RESCINNAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Enigmatic Mechanism of Action of Rescinnamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rescinnamine, an indole (B1671886) alkaloid isolated from Rauwolfia serpentina, has a history of use as an antihypertensive agent.[1] Structurally similar to reserpine (B192253), its precise mechanism of action is a subject of considerable ambiguity in scientific literature and pharmacological databases. While its classification as a Rauwolfia alkaloid and observed sedative effects suggest a mechanism involving the inhibition of the vesicular monoamine transporter 2 (VMAT2), numerous reputable databases classify it as an angiotensin-converting enzyme (ACE) inhibitor.[2][3][4][5] This guide provides an in-depth technical exploration of both proposed mechanisms, presenting the available evidence, relevant experimental protocols, and visualizing the corresponding signaling pathways to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Proposed Mechanism 1: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

The most probable mechanism of action for this compound, given its chemical lineage and shared pharmacological properties with other Rauwolfia alkaloids like reserpine, is the inhibition of the vesicular monoamine transporter 2 (VMAT2).[6][7][8] VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters—such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—from the cytoplasm into synaptic vesicles for subsequent release.

By inhibiting VMAT2, this compound would prevent the sequestration of these neurotransmitters into vesicles. The unprotected monoamines in the cytoplasm are then susceptible to degradation by monoamine oxidase (MAO).[8][9] This leads to a depletion of monoamine stores in presynaptic neurons in both the central and peripheral nervous systems. The reduction of norepinephrine in sympathetic nerve terminals results in decreased sympathetic tone, leading to vasodilation and a lowering of blood pressure. The central effects on dopamine and serotonin are thought to contribute to its sedative properties.[8]

Signaling Pathway for VMAT2 Inhibition

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Cytoplasmic Monoamines Cytoplasmic Monoamines VMAT2 VMAT2 Cytoplasmic Monoamines->VMAT2 Transport MAO Monoamine Oxidase (MAO) Cytoplasmic Monoamines->MAO Degradation Synaptic Vesicle Synaptic Vesicle (Monoamine Storage) VMAT2->Synaptic Vesicle Packaging Reduced Neurotransmitter Release Reduced Neurotransmitter Release Synaptic Vesicle->Reduced Neurotransmitter Release This compound This compound This compound->VMAT2 Inhibition Degraded Monoamines Degraded Monoamines MAO->Degraded Monoamines Postsynaptic Receptors Postsynaptic Receptors Reduced Neurotransmitter Release->Postsynaptic Receptors Decreased Binding Reduced Signal Transduction Reduced Signal Transduction Postsynaptic Receptors->Reduced Signal Transduction

VMAT2 Inhibition Pathway by this compound
Experimental Protocols for VMAT2 Inhibition

1. Radioligand Binding Assay for VMAT2

  • Objective: To determine the binding affinity of this compound for VMAT2.

  • Methodology:

    • Prepare membrane fractions from cells or tissues known to express VMAT2 (e.g., rat striatum or VMAT2-transfected cell lines).

    • Incubate the membrane preparations with a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), in the presence of varying concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine).

    • Calculate the specific binding at each concentration of this compound and determine the inhibition constant (Ki) using competitive binding analysis software.

2. Monoamine Uptake Assay in Synaptic Vesicles

  • Objective: To measure the functional inhibition of VMAT2-mediated monoamine transport by this compound.

  • Methodology:

    • Isolate synaptic vesicles from a monoamine-rich brain region (e.g., rodent striatum).

    • Pre-incubate the vesicle preparations with varying concentrations of this compound.

    • Initiate the uptake reaction by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine or [³H]serotonin) and ATP to energize the transport.

    • Allow the uptake to proceed for a defined period at an appropriate temperature (e.g., 37°C).

    • Terminate the reaction by rapid filtration through filters to separate the vesicles from the incubation medium.

    • Wash the filters and quantify the accumulated radioactivity in the vesicles.

    • Determine the concentration of this compound that inhibits 50% of the specific monoamine uptake (IC50 value).

Proposed Mechanism 2: Inhibition of Angiotensin-Converting Enzyme (ACE)

Several prominent pharmacological databases list this compound as an inhibitor of the angiotensin-converting enzyme (ACE).[2][4][5] ACE is a key component of the renin-angiotensin system (RAS), which plays a critical role in regulating blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.

Signaling Pathway for ACE Inhibition

ACE_Inhibition Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Cleavage by Renin Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin I->ACE Angiotensin II Angiotensin II ACE->Angiotensin II Conversion This compound This compound This compound->ACE Inhibition Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion->Increased Blood Pressure (via Na+ and water retention)

ACE Inhibition Pathway by this compound
Experimental Protocols for ACE Inhibition

1. In Vitro ACE Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of this compound against ACE.

  • Methodology:

    • Use a commercially available ACE assay kit or purified ACE enzyme.

    • The assay typically uses a synthetic substrate, such as hippuryl-histidyl-leucine (B1329654) (HHL), which is cleaved by ACE to release hippuric acid.

    • Incubate the ACE enzyme with varying concentrations of this compound.

    • Add the HHL substrate and allow the reaction to proceed for a specific time at 37°C.

    • Stop the reaction and quantify the amount of hippuric acid produced. This can be done spectrophotometrically after extraction or by using a fluorescent substrate.

    • A known ACE inhibitor, such as captopril (B1668294) or lisinopril, should be used as a positive control.

    • Calculate the percentage of ACE inhibition at each this compound concentration and determine the IC50 value.

Quantitative Data Summary

A significant challenge in defining this compound's mechanism of action is the lack of quantitative data in the peer-reviewed literature. The following tables are presented to illustrate the type of data required for a definitive characterization, with placeholder or analogous data where specific values for this compound are unavailable.

Table 1: VMAT2 Inhibition Data

CompoundTargetAssay TypeValueReference
This compound VMAT2Binding Affinity (Ki)Data Not Available-
This compound VMAT2Functional Inhibition (IC50)Data Not Available-
ReserpineVMAT2Binding Affinity (Ki)~0.5 - 5 nM[10]
ReserpineVMAT2Functional Inhibition (IC50)~10 - 50 nM[10]

Table 2: ACE Inhibition Data

CompoundTargetAssay TypeValueReference
This compound ACEBinding Affinity (Ki)Data Not Available-
This compound ACEFunctional Inhibition (IC50)Data Not Available-
CaptoprilACEFunctional Inhibition (IC50)~1.7 - 20 nMStandard literature
LisinoprilACEFunctional Inhibition (IC50)~1 - 5 nMStandard literature

Conclusion

The mechanism of action of this compound remains an unresolved issue in pharmacology. While its structural and chemical properties strongly point towards the inhibition of VMAT2, consistent with other Rauwolfia alkaloids, this is not definitively established through quantitative experimental data in the public domain. Conversely, its widely cited role as an ACE inhibitor in major databases lacks substantiation in primary research literature.

For the scientific and drug development community, this ambiguity underscores the need for direct, comparative studies to elucidate the primary molecular target(s) of this compound. Such research would involve conducting the types of assays detailed in this guide to quantitatively assess its affinity for and functional inhibition of both VMAT2 and ACE. A definitive resolution of this matter is essential for a complete understanding of its pharmacological profile and for any potential future therapeutic applications.

References

Rescinnamine: A Technical Guide on its Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rescinnamine (B1680530) is an indole (B1671886) alkaloid first isolated from the roots of Rauwolfia serpentina, a plant with a long history of use in traditional Indian medicine for a variety of ailments, including hypertension and mental disorders.[1][2] Chemically, it is closely related to reserpine (B192253), another well-known alkaloid from the same plant.[1] This technical guide provides an in-depth overview of the discovery, historical background, chemical properties, and pharmacological actions of this compound. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.

Discovery and Historical Background

The journey to the discovery of this compound is intertwined with the scientific investigation of Rauwolfia serpentina in the mid-20th century. Indian scientists had been studying the plant for decades, exploring its traditional uses in modern scientific contexts.[2] The isolation of numerous alkaloids from Rauwolfia species by researchers like Siddiqui and Siddiqui in the 1930s laid the groundwork for future discoveries.[2]

In 1954, Haack et al. first reported the discovery of this compound.[3] Subsequent pharmacological studies by Cronheim et al. in the same year characterized it as a new alkaloid with hypotensive and sedative properties, similar to the already identified reserpine.[1][4] Early clinical investigations in the 1950s explored its use as an antihypertensive agent, often in comparison to reserpine.[5] While it demonstrated efficacy in lowering blood pressure, it was generally considered to be less potent than reserpine.[1]

Chemical Properties

This compound is a complex heterocyclic compound with the molecular formula C35H42N2O9 and a molecular weight of 634.72 g/mol .[3][6] It is structurally an ester of methyl reserpate and 3,4,5-trimethoxycinnamic acid.[7] The table below summarizes its key chemical identifiers and properties.

PropertyValueReference
Molecular Formula C35H42N2O9[3][6]
Molecular Weight 634.72 g/mol [3][6]
CAS Number 24815-24-5[6]
Physical Description Odorless white to cream-colored crystalline powder[6]
Melting Point 238-239 °C[3]
Solubility Practically insoluble in water; moderately soluble in methanol (B129727), benzene, and chloroform (B151607)[3]

Experimental Protocols

Isolation of this compound from Rauwolfia serpentina

The isolation of this compound from the roots of Rauwolfia serpentina typically involves solvent extraction followed by chromatographic separation. While specific protocols have varied over time, a general methodology can be outlined as follows:

  • Extraction: The dried and powdered roots of Rauwolfia serpentina are subjected to extraction with a suitable organic solvent, such as methanol or ethanol.[8][9]

  • Fractionation: The crude extract is then partitioned between an acidic aqueous solution and an immiscible organic solvent (e.g., chloroform) to separate the alkaloids from other plant constituents. The alkaloids, being basic, will move into the acidic aqueous layer.

  • Purification: The aqueous layer is then made alkaline, and the alkaloids are re-extracted into an organic solvent. This crude alkaloid mixture is then subjected to column chromatography over silica (B1680970) gel.[8]

  • Separation and Identification: The column is eluted with a solvent gradient of increasing polarity (e.g., chloroform-methanol mixtures).[7] Fractions are collected and monitored by thin-layer chromatography (TLC).[7] Fractions containing this compound are identified by comparison with a reference standard.

  • Crystallization: The purified this compound is then crystallized from a suitable solvent, such as benzene, to yield fine needles.[3]

A more modern and quantitative approach involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which allows for the simultaneous determination of reserpine and this compound in plant powders and tablets.[10][11]

  • Sample Preparation: A known weight of the powdered Rauwolfia serpentina is extracted with methanol. The extract is then filtered.

  • Liquid-Liquid Partitioning: An aliquot of the filtrate is purified by partitioning between dilute sulfuric acid and chloroform.

  • HPLC Analysis: The chloroform extracts are evaporated to dryness, and the residue is redissolved in methanol. This solution is then injected into a normal-phase HPLC column.

  • Detection: A fluorescence detector is used for quantification. This compound is determined at an excitation wavelength of 330 nm and an emission wavelength of 435 nm, conditions under which reserpine is non-fluorescent.[11]

Total Synthesis of this compound

The general synthetic challenge lies in the controlled formation of the six stereocenters in the molecule. Modern synthetic strategies often employ catalytic enantioselective reactions to achieve high stereocontrol.[13]

Pharmacological Activity and Mechanism of Action

This compound exhibits two primary pharmacological actions: antihypertensive and sedative effects.

Antihypertensive Effect: Inhibition of Angiotensin-Converting Enzyme (ACE)

The primary mechanism for this compound's blood pressure-lowering effect is the inhibition of the angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

RAAS_Pathway cluster_enzymes Enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE ACE This compound This compound This compound->ACE Inhibits

Sedative Effect: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

Similar to reserpine, this compound's sedative and tranquilizing effects are attributed to its interaction with the vesicular monoamine transporter 2 (VMAT2).[14] VMAT2 is responsible for packaging monoamine neurotransmitters (such as dopamine, norepinephrine, and serotonin) into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound depletes the stores of these neurotransmitters in the central and peripheral nervous systems. This depletion leads to a decrease in sympathetic tone and produces a sedative effect. It is important to note that while effective, this mechanism is also associated with side effects such as depression, which has limited the clinical use of VMAT2 inhibitors like reserpine and, by extension, this compound.[15]

VMAT2_Mechanism cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits Receptors Postsynaptic Receptors Monoamine_Vesicle Monoamine_Vesicle Monoamine_Cytosol Monoamine_Cytosol

Quantitative Data

The concentration of this compound in Rauwolfia serpentina can vary depending on the geographical source and the specific part of the plant. The following table summarizes data from a collaborative study on the reserpine and this compound content in commercially available Rauwolfia serpentina products.

SampleAverage Combined Reserpine and this compound Content (%)Reproducibility RSD (%)Repeatability RSD (%)Reference
USP Raw Material0.1445.722.57[11]
Commercial Tablets (100 mg)0.1325.934.87[11]
Commercial Tablets (50 mg - Type 1)0.1358.613.19[11]
Commercial Tablets (50 mg - Type 2)0.1373.481.99[11]

RSD: Relative Standard Deviation

Clinical data on the antihypertensive effects of this compound from early studies are more descriptive than quantitative by modern standards. However, a 1956 study by Lemieux, Davignon, and Genest reported that orally administered this compound was clinically less potent than reserpine, and the lowering of blood pressure was not statistically significant in their cohort.[1] Another study from 1960 by Fife, Maclaurin, and Wright investigated its use in a hospital clinic and general practice, contributing to the understanding of its clinical application.[7] More recent and detailed clinical trial data specifically for this compound is scarce, as its use has been largely superseded by newer antihypertensive agents with more favorable side-effect profiles.

Conclusion

This compound holds a significant place in the history of pharmacology as one of the early alkaloids from Rauwolfia serpentina to be investigated for its therapeutic properties. Its discovery and subsequent study contributed to the understanding of the treatment of hypertension and the role of monoamines in the nervous system. While its clinical use has diminished, the study of this compound and its mechanisms of action continues to be of interest to researchers in natural product chemistry and drug development, particularly in the context of its dual action as an ACE and VMAT2 inhibitor. Further research into its derivatives may yet uncover novel therapeutic applications.

References

Rescinnamine as an Angiotensin-Converting Enzyme Inhibitor: A Critical Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Rescinnamine (B1680530) is an indole (B1671886) alkaloid traditionally recognized for its antihypertensive properties, primarily attributed to its sympatholytic activity through the depletion of catecholamines. While numerous pharmacological databases and secondary sources categorize this compound as an angiotensin-converting enzyme (ACE) inhibitor, a thorough review of primary scientific literature reveals a significant lack of direct, peer-reviewed experimental evidence to substantiate this claim for the isolated compound.[1][2][3][4][5][6][7]

Current research has demonstrated the ACE inhibitory potential of crude and flavonoid-rich extracts from Rauwolfia serpentina, the plant from which this compound is derived. However, these studies suggest that the observed activity may be attributable to other phytochemicals, particularly flavonoids, rather than the alkaloid fraction containing this compound.[8][9][10] This guide provides a critical examination of the available data, outlines the general experimental protocols used to determine ACE inhibition, and presents the key signaling pathways involved.

Evidence for ACE Inhibition: A Critical Appraisal

The assertion that this compound functions as a direct ACE inhibitor is widespread in prominent drug information resources.[1][3][4] These sources posit that this compound competes with angiotensin I for binding to the angiotensin-converting enzyme, thereby blocking its conversion to the potent vasoconstrictor, angiotensin II.[1][2] However, these claims are not supported by citations of primary experimental studies that have isolated this compound and quantified its inhibitory activity against the ACE enzyme (e.g., providing an IC50 value).

Conversely, research focused on the antihypertensive mechanisms of Rauwolfia serpentina extracts has yielded nuanced results. Studies have confirmed that extracts of the plant do inhibit ACE in vitro. One investigation identified flavonoids as the primary contributors to this effect, showing that a flavonoid-rich fraction had potent, dose-dependent ACE inhibitory activity comparable to the standard drug, captopril.[9][10] This suggests that the ACE inhibitory action of Rauwolfia serpentina may be a result of its flavonoid constituents, challenging the role of this compound in this specific mechanism.

Data on Rauwolfia serpentina Extract ACE Inhibition

While no quantitative data for isolated this compound is available, studies on Rauwolfia serpentina extracts provide the following insights.

PreparationMaximum Inhibition (%)ConcentrationComparisonReference
Crude Root Extract83.01%5 mg/mLComparable to Captopril (83.33%)[8]
Total Flavonoid Extract79.90%Not specifiedGreater than Captopril (72.12%)[10]
Nanosuspension (HPMC)73.99%5 mg/mL-[8]

Experimental Protocols for ACE Inhibition Assays

As no specific experimental protocol for testing this compound's ACE inhibitory activity has been published, this section details a generalized, widely used in vitro colorimetric assay for screening potential ACE inhibitors.[11][12][13][14] This methodology is representative of the approach that would be required to validate the claims made about this compound.

General Protocol: Colorimetric ACE Inhibition Assay

Objective: To determine the in vitro ability of a test compound to inhibit the activity of Angiotensin-Converting Enzyme.

Principle: This assay is based on the enzymatic cleavage of the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE, which releases hippuric acid (HA). The quantity of released HA is determined spectrophotometrically after a color-forming reaction, typically involving pyridine (B92270) and benzene (B151609) sulfonyl chloride, which produces a yellow-colored complex.[14] A reduction in color intensity in the presence of an inhibitor corresponds to a decrease in ACE activity.

Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Captopril or Lisinopril as a positive control

  • Test compound (e.g., this compound) dissolved in an appropriate solvent

  • Borate buffer with NaCl

  • Pyridine

  • Benzene Sulfonyl Chloride (BSC)

  • Microplate reader (410 nm)

Procedure:

  • Preparation: Prepare solutions of ACE, HHL, positive control, and test compound at various concentrations in buffer.

  • Enzyme-Inhibitor Pre-incubation: Add a defined volume of the ACE solution to microplate wells. To these wells, add either the test compound solutions, the positive control, or a buffer blank. Allow this mixture to pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding the HHL substrate solution to all wells. Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a strong acid, such as HCl.

  • Color Development: Add pyridine, followed by benzene sulfonyl chloride, to each well. This will react with the hippuric acid formed during the enzymatic reaction.

  • Measurement: After a short incubation period for color development, measure the absorbance of each well at 410 nm using a microplate reader.

  • Calculation: The percentage of ACE inhibition is calculated using the following formula:

    % Inhibition = [(AbsorbanceControl - AbsorbanceSample) / AbsorbanceControl] x 100

    The IC50 value (the concentration of inhibitor required to reduce ACE activity by 50%) can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE is a central enzyme in this pathway. Its inhibition is a primary strategy for treating hypertension.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI cleaves AngII Angiotensin II (Octapeptide) AngI->AngII cleaves AdrenalCortex Adrenal Cortex AngII->AdrenalCortex stimulates BloodVessels Systemic Arterioles AngII->BloodVessels stimulates Aldosterone Aldosterone AdrenalCortex->Aldosterone secretes Kidney Kidney Aldosterone->Kidney acts on NaReabsorption Increased Na+ and H2O Reabsorption Kidney->NaReabsorption Vasoconstriction Vasoconstriction BloodVessels->Vasoconstriction BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NaReabsorption->BP_Increase Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (Angiotensin-Converting Enzyme) ACE->AngI This compound This compound (Hypothesized Target) This compound->ACE inhibits (unproven)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the hypothesized point of action for this compound.

General Workflow for Screening ACE Inhibitors

The process of identifying and validating novel ACE inhibitors from natural products follows a structured workflow, from initial preparation to detailed kinetic analysis.

Screening_Workflow Start Start: Natural Product Source (e.g., Rauwolfia serpentina) Extraction Extraction & Fractionation (e.g., Alkaloids, Flavonoids) Start->Extraction Screening Primary Screening: In Vitro ACE Inhibition Assay Extraction->Screening Hit_Ident Hit Identification (% Inhibition > Threshold) Screening->Hit_Ident Dose_Resp Dose-Response & IC50 Determination Hit_Ident->Dose_Resp Active No_Activity No Significant Activity Hit_Ident->No_Activity Inactive Purification Active Compound Isolation & Purification Dose_Resp->Purification Structure_Eluc Structural Elucidation (NMR, MS) Purification->Structure_Eluc End Validated ACE Inhibitor Structure_Eluc->End

Caption: A generalized experimental workflow for the discovery of natural ACE inhibitors.

Conclusion

While this compound is widely cataloged as an angiotensin-converting enzyme inhibitor, this classification appears to lack robust support from primary, peer-reviewed scientific literature. The available experimental data points to other constituents, such as flavonoids, as the likely source of the ACE inhibitory activity observed in Rauwolfia serpentina extracts. Therefore, the role of this compound as a direct ACE inhibitor remains unproven and warrants further investigation. To definitively establish this mechanism, future research must focus on testing purified this compound in standardized in vitro ACE inhibition assays to determine its specific activity and inhibitory kinetics. Until such data is available, its antihypertensive effects should be primarily attributed to its established mechanism of vesicular monoamine transporter inhibition.

References

Pharmacological Profile of Rescinnamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rescinnamine (B1680530) is a rauwolfia alkaloid, structurally and pharmacologically similar to reserpine (B192253), historically used for the management of hypertension.[1][2] Despite some database entries erroneously classifying it as an angiotensin-converting enzyme (ACE) inhibitor, its primary mechanism of action is well-established within its class as an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[3][4][5] By blocking VMAT2, this compound prevents the loading of monoamine neurotransmitters (dopamine, norepinephrine (B1679862), serotonin) into synaptic vesicles, leading to their depletion in the presynaptic terminal and a subsequent reduction in neurotransmission. This guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its core mechanism, pharmacodynamics, and available pharmacokinetic insights, supported by relevant experimental methodologies and quantitative data.

Mechanism of Action: VMAT2 Inhibition

The central mechanism of this compound's pharmacological activity is the irreversible inhibition of Vesicular Monoamine Transporter 2 (VMAT2).[3][5] VMAT2 is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons.[6][7] Its function is to transport monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the neuronal cytoplasm into the vesicles, a process driven by a proton gradient.[8]

This compound, like its analogue reserpine, binds with high affinity to VMAT2, effectively blocking this transport function.[9][10] This inhibition prevents the sequestration of monoamines into vesicles, leaving them exposed in the cytoplasm where they are metabolized and degraded by enzymes like monoamine oxidase (MAO).[5][11] The consequence is a profound and long-lasting depletion of releasable monoamine stores from presynaptic nerve terminals.[5][12] This depletion of norepinephrine at peripheral sympathetic nerve endings leads to a reduction in sympathetic tone, decreased cardiac output, and a lowering of peripheral vascular resistance, which underlies its antihypertensive effect.[13]

Recent structural biology studies on reserpine have elucidated the binding mechanism, showing that it locks VMAT2 in a cytoplasm-facing conformation, thereby blocking substrate access.[14][15] Given the structural similarity, a comparable mechanism is presumed for this compound.

It is critical to note that several online databases incorrectly classify this compound as an angiotensin-converting enzyme (ACE) inhibitor.[1][4][16] This is inconsistent with the well-documented pharmacology of rauwolfia alkaloids. The hypotensive effects of this compound are a direct result of monoamine depletion, a mechanism distinct from the renin-angiotensin system modulation by ACE inhibitors.[3]

VMAT2_Inhibition cluster_presynaptic Presynaptic Monoaminergic Neuron cluster_vesicle Synaptic Vesicle cluster_synapse cytoplasm_label Cytoplasm MA Monoamines (DA, NE, 5-HT) MAO MAO MA->MAO Degradation VMAT2 VMAT2 MA->VMAT2 Transport This compound This compound Metabolites Inactive Metabolites MAO->Metabolites Vesicular_MA Stored Monoamines Release No Release (Depletion) Vesicular_MA->Release Exocytosis (Blocked) This compound->VMAT2 Irreversible Inhibition Binding_Assay_Workflow cluster_separation prep 1. Prepare VMAT2-containing membranes incubate 2. Incubate membranes with: - [³H]-Ligand (Constant) - this compound (Variable Conc.) prep->incubate filter 3. Rapid Filtration (Separate Bound vs. Unbound) incubate->filter bound Bound [³H]-Ligand (On Filter) filter->bound unbound Unbound Ligands (Filtrate) filter->unbound count 4. Scintillation Counting (Measure Radioactivity) analyze 5. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze bound->count

References

A Technical Guide to Rescinnamine from Rauwolfia serpentina

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolfia serpentina, commonly known as Indian snakeroot, is a medicinal plant with a long history in traditional medicine, particularly for treating hypertension and mental disorders[1]. Its therapeutic properties are largely attributed to a rich profile of indole (B1671886) alkaloids, including reserpine (B192253), ajmaline, and rescinnamine[2][3][4]. This compound (B1680530) (C₃₅H₄₂N₂O₉), an alkaloid structurally similar to reserpine, is a key bioactive compound isolated from the roots of the plant[2][5]. It has been utilized as an antihypertensive agent, and ongoing research is exploring its potential in other therapeutic areas[6][7][8].

This technical guide provides an in-depth overview of this compound, focusing on its extraction from Rauwolfia serpentina, quantitative analysis, pharmacological action, and the experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a white to cream-colored crystalline powder that is odorless[9]. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₅H₄₂N₂O₉[9]
Molar Mass 634.726 g·mol⁻¹[5]
IUPAC Name methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[9]
CAS Number 24815-24-5[5]
Physical Description Odorless white to cream colored crystalline powder[9]

Table 1: Physical and Chemical Properties of this compound.

Extraction and Isolation from Rauwolfia serpentina

The isolation of this compound from Rauwolfia serpentina involves a multi-step process of solvent extraction, fractionation, and chromatographic purification. The roots of the plant are the primary source, containing a higher concentration of the target alkaloids compared to other parts[10][11].

Experimental Protocol: Solvent Extraction and Fractionation

The following protocol describes a common laboratory-scale method for extracting and isolating this compound and other alkaloids.

Materials and Equipment:

Procedure:

  • Maceration/Soxhlet Extraction:

    • Moisten the powdered root material with a 10% sodium bicarbonate solution[2].

    • Alternatively, soak the powdered dry sample (e.g., 100g) in methanol for a specified period (e.g., 30 minutes to 5 days)[12][13].

    • For exhaustive extraction, use a Soxhlet apparatus with a solvent like 90% alcohol or methanol[2][13].

  • Acid-Base Extraction (Liquid-Liquid Partitioning):

    • Concentrate the crude alcoholic/methanolic extract to dryness using a rotary evaporator[2][12].

    • Acidify the concentrated extract to a pH of approximately 4.0 with dilute HCl to convert the alkaloids into their salt forms[12].

    • Wash the acidic solution with a nonpolar solvent like chloroform or ether to remove lipids and other non-alkaloidal impurities[2][12].

    • Make the aqueous acidic layer alkaline (pH ~9-10) with ammonium hydroxide to precipitate the free alkaloid bases[2].

  • Fractionation:

    • Extract the liberated alkaloids from the alkaline solution using successive portions of a solvent like chloroform[2][4]. The chloroform fraction has been shown to contain the highest concentration of alkaloids[3][4].

    • Wash the combined chloroform extracts with a 10% sodium carbonate solution and then with water to remove residual impurities[2].

    • Evaporate the chloroform layer to dryness to obtain the crude alkaloid mixture[2].

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography over silica gel[3][4].

    • Elute the column with a gradient of solvents, typically starting with less polar mixtures (e.g., hexane-chloroform) and gradually increasing polarity (e.g., chloroform-methanol)[3][12].

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) against a this compound standard[3][13].

    • Combine fractions containing pure this compound and evaporate the solvent to yield the crystalline compound[2].

Visualization: Extraction and Isolation Workflow

Extraction_Isolation_Workflow Start Dried & Powdered Rauwolfia serpentina Root Extraction Soxhlet Extraction (Methanol / Alcohol) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Acidification Acid-Base Partitioning (Acidify with HCl) Concentration->Acidification Defatting Wash with Chloroform (Remove Lipids) Acidification->Defatting Basification Basification (Add NH4OH) Defatting->Basification Alkaloid_Extraction Extract Alkaloids (Chloroform) Basification->Alkaloid_Extraction Crude_Alkaloids Crude Alkaloid Fraction Alkaloid_Extraction->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography TLC Fraction Monitoring (TLC) Column_Chromatography->TLC Final_Product Pure this compound TLC->Final_Product

Caption: Workflow for the extraction and isolation of this compound.

Quantitative Analysis

Accurate quantification of this compound in raw plant material and pharmaceutical formulations is critical for quality control and research. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common methods[14][15][16].

Quantitative Data Summary

The yield of alkaloids can vary based on geographical location and the extraction method used. Chloroform has been identified as a highly effective solvent for extracting indole alkaloids from R. serpentina[13].

Sample TypeReserpine + this compound Content (%)RSDr (%)RSDR (%)Method
USP R. serpentina Powder0.1442.575.72LC-Fluorescence[14]
100 mg Tablets0.1324.875.93LC-Fluorescence[14]
50 mg Tablets (Type 1)0.1353.198.61LC-Fluorescence[14]
50 mg Tablets (Type 2)0.1371.993.48LC-Fluorescence[14]

Table 2: Collaborative study results for combined reserpine and this compound content in R. serpentina materials. (RSDr: Repeatability Relative Standard Deviation; RSDR: Reproducibility Relative Standard Deviation).

ParameterThis compoundMethod
Linearity Range0.27–300 ng/mLUPLC-MS/MS[15][17]
Lower Limit of Quantification (LLOQ)0.27 ng/mLUPLC-MS/MS[15][17]
Mean Recovery64.9 to 81.7%UPLC-MS/MS[15]
Precursor to Product Ion Transition (m/z)635.34 > 221.03UPLC-MS/MS[15][17]

Table 3: Validation parameters for the UPLC-MS/MS quantification of this compound in human plasma.

Experimental Protocol: HPLC with Fluorescence Detection

This protocol is a simplified version for the simultaneous determination of reserpine and this compound[14][18][19].

Instrumentation & Conditions:

  • HPLC System: Standard system with a fluorescence detector.

  • Column: Normal-phase column (e.g., silica).

  • Mobile Phase: Methanol. A small amount of 1-pentanesulfonic acid sodium salt solution can be added to optimize elution[14][18].

  • Flow Rate: 1.0 mL/min[16].

  • Detection (this compound): Excitation λ = 330 nm, Emission λ = 435 nm. At these wavelengths, reserpine is non-fluorescent[14][18][19].

  • Detection (Reserpine): Excitation λ = 280 nm, Emission λ = 360 nm. At these wavelengths, this compound is non-fluorescent[14][18][19].

Sample Preparation:

  • Accurately weigh approximately 100 mg of powdered R. serpentina and transfer to a 10 mL volumetric flask.

  • Add 6 mL of methanol, shake vigorously, and heat in a water bath for 10 minutes[18].

  • Cool to room temperature and dilute to volume with methanol. Mix and filter the solution[18].

  • Transfer 2.0 mL of the filtrate to a separatory funnel containing 20 mL of dilute sulfuric acid[18].

  • Extract the solution five times with 10 mL portions of chloroform. Filter each extract through chloroform-washed cotton into a collection flask[18][19].

  • Evaporate the combined chloroform extracts to dryness under a gentle stream of air[18].

  • Dissolve the residue in a known volume of methanol for HPLC analysis.

Visualization: Analytical Workflow for Quantification

Analytical_Workflow Sample R. serpentina Powder or Tablet Composite Dispersion Disperse in Methanol & Filter Sample->Dispersion Extraction Liquid-Liquid Extraction (H2SO4 / Chloroform) Dispersion->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis HPLC or UPLC-MS/MS Analysis Reconstitution->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: General workflow for the quantitative analysis of this compound.

Pharmacology and Mechanism of Action

This compound is primarily recognized for its antihypertensive properties[5][20][21]. Multiple drug information resources classify it as an angiotensin-converting enzyme (ACE) inhibitor[5][9][20][22][23].

Mechanism of Action: ACE Inhibition

The principal mechanism for its antihypertensive effect is the inhibition of the angiotensin-converting enzyme (ACE)[9][22]. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.

  • ACE Catalysis: ACE converts the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II[22].

  • Angiotensin II Effects: Angiotensin II causes blood vessels to constrict and also stimulates the adrenal cortex to release aldosterone (B195564). Aldosterone promotes sodium and water retention by the kidneys. Both actions lead to an increase in blood pressure[22].

  • This compound's Role: this compound competes with angiotensin I for the active site of ACE, thereby blocking the formation of angiotensin II[9][22].

  • Therapeutic Outcome: The resulting decrease in plasma angiotensin II levels leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, which collectively lower blood pressure[22].

Other Pharmacological Effects

This compound is a derivative of the indole alkaloid reserpine and is reported to have sedative effects, although these are generally milder than those of reserpine[6][9][24]. This suggests a possible secondary mechanism related to the depletion of catecholamines in the central and peripheral nervous systems, similar to reserpine, which inhibits the vesicular amine transporter (VMAT)[25]. More research is needed to fully elucidate this dual activity.

Recent studies have also investigated this compound and its derivatives for their potential as anticancer agents, specifically as inducers of MSH2-dependent apoptosis in mismatch repair (MMR) deficient cancer cells[7][8].

Visualization: ACE Inhibition Signaling Pathway

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  cleavage by Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  conversion by ACE ACE ACE->AngiotensinII BP_Decrease Decreased Blood Pressure Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone This compound This compound This compound->ACE Inhibits BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase

Caption: this compound's mechanism of action via ACE inhibition.

Conclusion

This compound remains a significant natural product derived from Rauwolfia serpentina. This guide has provided detailed technical information for researchers, covering standardized protocols for its extraction, purification, and quantification. Its primary pharmacological role as an ACE inhibitor is well-documented, offering a clear mechanism for its antihypertensive effects. As research continues to explore its broader therapeutic potential, including in oncology, a robust understanding of these fundamental methodologies is essential for advancing drug discovery and development efforts.

References

Early Toxicological Profile of Rescinnamine: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rescinnamine (B1680530), an indole (B1671886) alkaloid isolated from Rauwolfia serpentina, was the subject of early toxicological investigations following its identification as a potent antihypertensive agent. These initial studies, primarily conducted in the 1950s, aimed to characterize its safety profile and determine its lethal dosage in various animal models. This technical guide provides a comprehensive overview of the early toxicological data on this compound, with a focus on quantitative data, detailed experimental methodologies, and the nascent understanding of its mechanism of action from that period.

Acute Toxicity

Early research on the toxicology of this compound focused on determining its acute lethal dose (LD50) in common laboratory animals. The seminal work in this area was published by Cronheim and colleagues in 1954, which established the initial toxicological benchmarks for the compound.

Quantitative Acute Toxicity Data

The following table summarizes the key quantitative findings from early acute toxicity studies of this compound.

Animal ModelRoute of AdministrationLD50 (mg/kg)95% Confidence Interval (mg/kg)Observation PeriodReference
MouseIntravenous (IV)2724 - 3072 hoursCronheim et al., 1954
MouseOral (PO)500440 - 57072 hoursCronheim et al., 1954
Experimental Protocols for Acute Toxicity Studies

The methodologies employed in these early studies, while less standardized than modern protocols, provide valuable insight into the initial toxicological assessment of this compound.

  • Test Animals: Swiss-Webster mice of both sexes, weighing between 18 and 22 grams.

  • Drug Preparation: For intravenous administration, this compound was dissolved in a minimal amount of glacial acetic acid and diluted with distilled water to the desired concentration. For oral administration, the compound was suspended in a 1% tragacanth mucilage.

  • Dose Administration:

    • Intravenous: A single dose was injected into the tail vein.

    • Oral: A single dose was administered by gavage.

  • Observation: The animals were observed for signs of toxicity and mortality at regular intervals for a period of 72 hours post-administration.

  • Data Analysis: The LD50 and its 95% confidence interval were calculated using the method of Litchfield and Wilcoxon.

The following diagram illustrates the workflow of the acute toxicity experiments conducted by Cronheim and colleagues.

Acute_Toxicity_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_observation Observation & Data Collection cluster_analysis Data Analysis Animal_Selection Swiss-Webster Mice (18-22g) IV_Dose Intravenous (Tail Vein) Animal_Selection->IV_Dose PO_Dose Oral (Gavage) Animal_Selection->PO_Dose Sex_Distribution Both Sexes Toxicity_Signs Monitor for Toxicity Signs IV_Dose->Toxicity_Signs PO_Dose->Toxicity_Signs Mortality_Count Record Mortality Toxicity_Signs->Mortality_Count Observation_Period 72-hour Observation Mortality_Count->Observation_Period LD50_Calculation Litchfield & Wilcoxon Method Observation_Period->LD50_Calculation

Experimental workflow for acute toxicity testing of this compound.

Subacute and Chronic Toxicity

Detailed quantitative data from subacute and chronic toxicity studies of this compound in the early literature are scarce. However, qualitative observations from clinical use and comparative studies with the related alkaloid, reserpine (B192253), provide some insights.

Early clinical reports and pharmacological texts noted that the side effects of this compound were qualitatively similar to those of reserpine but were generally less frequent and milder.[1] These adverse effects included:

  • Sedation

  • Bradycardia

  • Weakness and fatigue

  • Nasal congestion

  • Dizziness

  • Confusion

  • Increased appetite and weight gain

It is important to note that the dosages used in these early clinical applications were significantly lower than the lethal doses determined in animal studies.

Toxicological Mechanism of Action: Early Insights

The understanding of this compound's mechanism of action in the 1950s was primarily focused on its therapeutic effects, namely its ability to lower blood pressure. The prevailing hypothesis at the time, which has since been refined, was that this compound, like other Rauwolfia alkaloids, depleted stores of catecholamines from nerve endings. This depletion of norepinephrine (B1679862) was thought to be the primary driver of its antihypertensive and sedative effects.

The toxic effects observed at high doses, such as profound sedation and cardiovascular collapse, were considered an extension of its pharmacological action. The precise signaling pathways and molecular targets involved in this compound's toxicity were not well-elucidated in these early studies. The modern understanding of its role as an angiotensin-converting enzyme (ACE) inhibitor was not established at that time.

The following diagram represents the hypothesized mechanism of action related to the toxicological effects of this compound based on early research.

Rescinnamine_Toxicity_Pathway This compound High-Dose this compound Catecholamine_Depletion Catecholamine Depletion (Norepinephrine) This compound->Catecholamine_Depletion CNS_Depression Central Nervous System Depression Catecholamine_Depletion->CNS_Depression Cardiovascular_Collapse Cardiovascular Collapse Catecholamine_Depletion->Cardiovascular_Collapse Sedation Profound Sedation CNS_Depression->Sedation Hypotension Severe Hypotension Cardiovascular_Collapse->Hypotension

Hypothesized toxicological pathway of this compound in early studies.

Conclusion

The early toxicological studies of this compound, particularly the work of Cronheim and colleagues, were crucial in establishing its acute toxicity profile in animal models. These investigations provided the foundational data for its subsequent clinical development as an antihypertensive agent. While the understanding of its toxicological mechanisms was limited by the scientific knowledge of the era, these early findings highlighted the dose-dependent nature of its adverse effects, which were largely considered extensions of its pharmacological activity. This historical perspective is valuable for researchers in understanding the evolution of toxicological assessment and the initial safety characterization of natural product-derived pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Rescinnamine in Hypertension Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rescinnamine (B1680530) is an indole (B1671886) alkaloid originally isolated from Rauwolfia serpentina.[1][2] It has been historically used as an antihypertensive agent.[3] Pharmacologically, this compound is classified as an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its mechanism of action involves the inhibition of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[2] By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound leads to vasodilation and a subsequent reduction in blood pressure.[2] These application notes provide an overview of experimental protocols for investigating the antihypertensive effects of this compound.

Data Presentation

The following tables summarize the quantitative data from historical clinical studies on this compound for the treatment of hypertension. It is important to note that these studies were conducted in the mid-20th century, and the methodologies may not be as detailed as in contemporary research.

Table 1: Summary of Clinical Studies on this compound for Hypertension

Study (Year)Number of PatientsDosage RegimenDuration of TreatmentMean Blood Pressure Reduction (Systolic/Diastolic in mmHg)Key Findings
Lemieux et al. (1956)200.25 mg to 1.5 mg dailyNot specifiedNot explicitly quantified as a mean reductionEffective in many cases of hypertension.
Fife et al. (1960)400.5 mg to 1.0 mg dailySeveral monthsNot explicitly quantified as a mean reductionShowed antihypertensive effects.

Table 2: Dosage Information from Historical Clinical Use

ParameterValue
Initial Dosage0.5 mg twice daily
Maintenance Dosage0.25 mg to 0.5 mg daily
Maximum Recommended DosageNot clearly established, but doses up to 1.5 mg daily were used.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the angiotensin-converting enzyme (ACE) within the renin-angiotensin-aldosterone system (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol is a standard method to determine the ACE inhibitory activity of a compound like this compound.

Objective: To quantify the in vitro inhibitory effect of this compound on angiotensin-converting enzyme activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • ACE substrate: Hippuryl-His-Leu (HHL)

  • This compound

  • Borate (B1201080) buffer (pH 8.3)

  • 1N Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in borate buffer.

  • In a microcentrifuge tube, add 50 µL of the this compound solution (or buffer for control) to 50 µL of ACE solution (100 mU/mL in borate buffer).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 150 µL of the HHL substrate (5 mM in borate buffer).

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Stop the reaction by adding 250 µL of 1N HCl.

  • Extract the hippuric acid (HA) produced by the enzymatic reaction by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging to separate the layers.

  • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the dried HA in 1 mL of distilled water.

  • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • The percentage of ACE inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value (the concentration of this compound that inhibits 50% of ACE activity) can be determined by plotting the percentage of inhibition against the log of this compound concentration.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol describes a general procedure for evaluating the antihypertensive effects of this compound in an established animal model of hypertension.

Objective: To assess the in vivo antihypertensive efficacy of this compound in spontaneously hypertensive rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR), male, 14-16 weeks old

  • Wistar-Kyoto (WKY) rats as normotensive controls

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

  • Oral gavage needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the SHR into groups (n=8-10 per group): Vehicle control and this compound-treated groups (at least 3 different doses). A group of WKY rats will serve as a normotensive control.

  • Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for 3 consecutive days before the start of treatment.

  • Administer this compound or vehicle orally by gavage once daily for a period of 4 weeks.

  • Monitor and record SBP and HR weekly throughout the treatment period. Measurements should be taken at the same time of day to minimize diurnal variations.

  • On the final day of the study, measure SBP and HR at 2, 4, 8, and 24 hours post-dosing to determine the time-course of the antihypertensive effect.

  • At the end of the study, animals may be euthanized for collection of blood and tissues for further analysis (e.g., plasma renin activity, ACE levels).

  • Data should be expressed as mean ± SEM. Statistical analysis can be performed using ANOVA followed by a post-hoc test to compare the treated groups with the vehicle control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_formulation Drug Development ACE_Assay ACE Inhibition Assay IC50 Determine IC50 Value ACE_Assay->IC50 Formulation Formulation Development IC50->Formulation Animal_Model Spontaneously Hypertensive Rat (SHR) Model Treatment Oral Administration of this compound Animal_Model->Treatment BP_Measurement Weekly Blood Pressure Measurement Treatment->BP_Measurement Data_Analysis Statistical Analysis of BP Reduction BP_Measurement->Data_Analysis Data_Analysis->Formulation Clinical_Trials Clinical Trials in Hypertensive Patients Formulation->Clinical_Trials

Caption: General experimental workflow for the evaluation of this compound in hypertension.

References

Application Notes and Protocols for the Quantification of Rescinnamine by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of rescinnamine (B1680530) in various samples using liquid chromatography coupled with mass spectrometry or fluorescence detection. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the Determination of this compound in Human Plasma

This method is highly sensitive and selective for the simultaneous quantification of this compound, reserpine (B192253), and yohimbine (B192690) in human plasma, making it suitable for pharmacokinetic studies.[1][2][3]

Quantitative Data Summary
ParameterValue
AnalyteThis compound
Internal Standard (IS)Papaverine
Linearity Range0.27–300 ng/mL[1][3][4]
Lower Limit of Quantification (LLOQ)0.27 ng/mL[1][3][4]
Precursor to Product Ion Transition (MRM)m/z 635.34 > 221.03[1][3][4]
IS Precursor to Product Ion Transition (MRM)m/z 340.15 > 202.02[1][3][4]
Run Time2.0 min[1]
Experimental Protocol

1. Sample Preparation (Protein Precipitation) [1][2][3]

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution (papaverine).

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.

2. UPLC Conditions [1][2][3]

  • Column: C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile : Water : Formic Acid (60 : 40 : 0.1, v/v/v)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions (Positive ESI) [1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.3 kV

  • Cone Voltage: 64 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 650 L/hr (Nitrogen)

  • Cone Gas Flow: 50 L/hr (Nitrogen)

Experimental Workflow

UPLC_MSMS_Workflow plasma Human Plasma Sample is Add Internal Standard (Papaverine) plasma->is precipitation Protein Precipitation (Acetonitrile) is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject analysis Data Acquisition (MRM Mode) inject->analysis quantification Quantification analysis->quantification

UPLC-MS/MS workflow for this compound quantification.

Method 2: Liquid Chromatography with Fluorescence Detection (LC-FLD) for the Determination of this compound in Rauwolfia serpentina Preparations

This method is suitable for the quantification of this compound and reserpine in plant powders and tablets.[5][6] It utilizes the native fluorescence of this compound for detection.

Quantitative Data Summary
ParameterValue
AnalyteThis compound
Excitation Wavelength (λex)330 nm[5][6]
Emission Wavelength (λem)435 nm[5][6]
Recovery (Reserpine + this compound)100.1% (average of 15 determinations)[5]
Reproducibility (RSDr)3.48% to 8.61% (for combined content in various samples)[5]
Repeatability (RSDr)1.99% to 4.87% (for combined content in various samples)[5]
Experimental Protocol

1. Sample Preparation (Extraction and Purification) [6]

  • Disperse the powdered sample of Rauwolfia serpentina in methanol.

  • Add 0.5N H₂SO₄ to the mixture.

  • Extract the mixture five times with 30 mL portions of chloroform (B151607) (CHCl₃).

  • Separate the extracts from interfering materials using a Celite-0.1N NaOH column.

  • Collect the eluates in 50 mL of methanol.

  • Completely remove the chloroform from the eluate.

  • The resulting solution is ready for LC analysis.

2. Liquid Chromatography Conditions [5][6]

  • Column: Normal-phase column

  • Mobile Phase: Methanol (a small volume of an aqueous solution of 1-pentanesulfonic acid sodium salt can be added to optimize elution)

  • Detector: Fluorescence Detector

3. Fluorescence Detection Settings [5][6]

  • For this compound:

    • Excitation: 330 nm

    • Emission: 435 nm (At these wavelengths, reserpine is non-fluorescent)

  • For Reserpine (if also quantifying):

    • Excitation: 280 nm

    • Emission: 360 nm (At these wavelengths, this compound is non-fluorescent)

Logical Relationship of Wavelength Selection

Wavelength_Selection This compound This compound detection_rescin Detection at λex: 330 nm λem: 435 nm This compound->detection_rescin detection_reserp Detection at λex: 280 nm λem: 360 nm This compound->detection_reserp reserpine Reserpine reserpine->detection_rescin reserpine->detection_reserp no_fluorescence_reserp Reserpine is non-fluorescent detection_rescin->no_fluorescence_reserp quant_rescin Selective Quantification of this compound detection_rescin->quant_rescin no_fluorescence_rescin This compound is non-fluorescent detection_reserp->no_fluorescence_rescin quant_reserp Selective Quantification of Reserpine detection_reserp->quant_reserp

Selective fluorescence detection of this compound and Reserpine.

References

Application Note: High-Throughput Analysis of Rescinnamine in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, selective, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of Rescinnamine, along with Reserpine and Yohimbine (B192690), in human plasma. The methodology utilizes a simple one-step protein precipitation for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic and toxicological studies. The total chromatographic run time is a mere 2.0 minutes, offering a significant advantage for laboratories requiring efficient and reliable bioanalysis. This method has been validated according to official guidelines, demonstrating excellent linearity, precision, and accuracy.

Introduction

This compound is an indole (B1671886) alkaloid with therapeutic relevance, and its quantitative analysis in biological matrices is crucial for pharmacokinetic and toxicological assessments. Traditional analytical methods can be time-consuming and may lack the sensitivity required for detecting low concentrations in plasma. The UPLC-MS/MS method presented here overcomes these limitations by leveraging the high resolution and sensitivity of tandem mass spectrometry, coupled with the speed and efficiency of UPLC. This approach allows for the rapid and reliable quantification of this compound in human plasma, making it an ideal tool for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound (98% purity)

  • Reserpine (99% purity)

  • Yohimbine (≥98% purity)

  • Papaverine (Internal Standard, IS, 99% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • ACQUITY UPLC system (Waters Corp.)

  • Tandem mass spectrometer (e.g., Micromass Quattro micro) with an electrospray ionization (ESI) source

  • MassLynx software (Version 4.1) for system control and data acquisition

  • TargetLynx program for data processing

UPLC Conditions
ParameterValue
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v)
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 2.0 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.3 kV
Cone Voltage See Table 1
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 650 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
Collision Gas Flow 0.10 mL/min

Table 1: MRM Transitions and Compound-Dependent Parameters [1][2][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound635.34221.036434
Reserpine609.32195.016448
Yohimbine355.19144.006430
Papaverine (IS)340.15202.026428

Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, Reserpine, Yohimbine, and Papaverine (IS) in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with methanol:water (50:50, v/v) to prepare working standard solutions. For this compound, the concentration range of the working solutions is from 2.7 to 3000 ng/mL.[1]

  • Calibration Standards: Prepare calibration standards by spiking 20 µL of the appropriate working standard solution into blank human plasma. The final concentration range for this compound in plasma is 0.27 to 300 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation Protocol

A one-step protein precipitation method is employed for plasma sample preparation[1][2].

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples for 30 seconds.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Papaverine).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 15,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% aqueous acetonitrile.

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

Results and Discussion

The developed UPLC-MS/MS method demonstrates excellent chromatographic performance, with sharp and symmetrical peaks. The total run time of 2.0 minutes allows for the rapid analysis of a large number of samples. The method was validated for linearity, sensitivity, precision, and accuracy.

Table 2: Method Validation Summary for this compound [1][3]

ParameterResult
Linearity Range 0.27 - 300 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.27 ng/mL
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Intra-day Accuracy (%) 85 - 115%
Inter-day Accuracy (%) 85 - 115%
Recovery (%) > 80%

Conclusion

An efficient, reliable, and novel UPLC-MS/MS method was successfully developed and validated for the simultaneous determination of this compound, Reserpine, and Yohimbine in human plasma.[1] The method is advantageous due to its high sensitivity, simple one-step sample preparation, and short run time, making it highly suitable for high-throughput bioanalysis in pharmacokinetic and toxicological studies.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (Papaverine) plasma->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UPLC System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection acquisition Data Acquisition (MassLynx) detection->acquisition processing Data Processing (TargetLynx) acquisition->processing quantification Quantification & Reporting processing->quantification

Caption: Experimental workflow for UPLC-MS/MS determination of this compound.

G cluster_parent Parent Ion Selection cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion Monitoring Rescinnamine_Parent This compound (Precursor Ion) m/z 635.34 Collision Collision with Argon Gas Rescinnamine_Parent->Collision Quadrupole 1 (Q1) Product_Ion Specific Product Ion m/z 221.03 Collision->Product_Ion Quadrupole 2 (Q2 - Collision Cell) Detection Detector Product_Ion->Detection Quadrupole 3 (Q3)

Caption: Logical relationship of MRM for this compound analysis.

References

Application Notes and Protocols for Assessing Rescinnamine Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rescinnamine (B1680530), an indole (B1671886) alkaloid, has demonstrated cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis through a pathway dependent on the mismatch repair proteins MSH2 and MSH6.[1][3] Accurate assessment of this compound's cytotoxic activity is crucial for its potential development as a therapeutic agent. This document provides detailed protocols for two common colorimetric cell viability assays, the MTS and LDH assays, which are suitable for quantifying the cytotoxic effects of this compound. Additionally, it summarizes reported cytotoxicity data and illustrates the proposed signaling pathway.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in different cancer cell lines, as determined by the MTS assay after a 72-hour exposure.

CompoundCell LineMSH2 StatusIC50 (µM)Reference
This compoundHEC59Deficient~60[3]
This compoundHEC59 + chr. 2Proficient~40[1]
Acryloyl reserpate (Analog 1)HEC59Deficient>100[1]
Acryloyl reserpate (Analog 1)HEC59 + chr. 2Proficient>100[1]
Compound 6HEC59Deficient~50[1]
Compound 6HEC59 + chr. 2Proficient~30[1]
Compound 7HEC59Deficient~80[1]
Compound 7HEC59 + chr. 2Proficient~60[1]
Compound 13HEC59Deficient~70[1]
Compound 13HEC59 + chr. 2Proficient~50[1]
Compound 15HEC59Deficient~40[1]
Compound 15HEC59 + chr. 2Proficient~25[1]
This compoundPC3Not SpecifiedNot Specified[2][4]

Experimental Protocols

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the optimal range for IC50 calculation.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death. It measures the activity of lactate (B86563) dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of dead or damaged cells.

Materials:

  • This compound stock solution

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lysis buffer (provided in the kit)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTS assay protocol.

    • It is crucial to include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells lysed with the provided lysis buffer.

      • Vehicle control: Cells treated with the vehicle solvent.

      • Background control: Medium only.

  • LDH Assay:

    • After the desired incubation time, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader within 1 hour.

  • Data Analysis:

    • Subtract the absorbance of the background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the percentage of cytotoxicity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value (effective concentration for 50% cytotoxicity).

Mandatory Visualization

Experimental Workflow

G cluster_setup 1. Experiment Setup cluster_treatment 2. This compound Treatment cluster_analysis 4. Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h treatment Treat Cells with This compound rescinnamine_prep Prepare this compound Serial Dilutions rescinnamine_prep->treatment incubation_treatment Incubate for Desired Period (e.g., 24, 48, 72h) treatment->incubation_treatment mts_assay MTS Assay incubation_treatment->mts_assay ldh_assay LDH Assay incubation_treatment->ldh_assay read_absorbance Read Absorbance (Microplate Reader) mts_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Cell Viability or % Cytotoxicity read_absorbance->calc_viability dose_response Generate Dose-Response Curve & Determine IC50/EC50 calc_viability->dose_response

Caption: Workflow for assessing this compound cytotoxicity.

This compound-Induced Apoptotic Signaling Pathway

G This compound This compound msh2_msh6 MSH2/MSH6 Complex (Death Conformation) This compound->msh2_msh6 Induces conformational change caspase9 Pro-caspase-9 msh2_msh6->caspase9 Activates active_caspase9 Active Caspase-9 caspase9->active_caspase9 caspase3 Pro-caspase-3 active_caspase9->caspase3 Activates active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis

Caption: Proposed MSH2/MSH6-dependent apoptotic pathway.

References

In Vitro Experimental Design for Rescinnamine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rescinnamine (B1680530), an indole (B1671886) alkaloid originally isolated from Rauwolfia serpentina, has a history as an antihypertensive agent. More recently, its potential as an anti-cancer agent has garnered significant interest. This document provides detailed application notes and protocols for the in vitro investigation of this compound, focusing on its cytotoxic, pro-apoptotic, and multidrug resistance-reversing properties. The provided methodologies are intended to guide researchers in designing and executing robust experiments to elucidate the mechanisms of action of this compound and evaluate its therapeutic potential.

Key Applications

  • Cytotoxicity and Anti-proliferative Effects: Assessing the ability of this compound to inhibit cancer cell growth and induce cell death.

  • Apoptosis Induction: Investigating the molecular mechanisms by which this compound triggers programmed cell death, particularly through the MSH2-dependent pathway.

  • Cell Cycle Analysis: Determining the effect of this compound on cell cycle progression.

  • Reversal of Multidrug Resistance (MDR): Evaluating the potential of this compound to sensitize cancer cells to conventional chemotherapeutic agents by inhibiting efflux pumps like P-glycoprotein.

  • Signaling Pathway Analysis: Elucidating the impact of this compound on key cancer-related signaling pathways, such as the PI3K/Akt pathway.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
HEC59 (MSH2-deficient)Endometrial Cancer~60[1]
HEC59 (MSH2-proficient)Endometrial Cancer~40[1]
A2780Ovarian CancerNot explicitly stated, but effective in overcoming cisplatin (B142131) resistance[2]
PC3Prostate CancerNot explicitly stated, but used in viability assays[3]

Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and assay method. It is recommended to determine the IC50 in the specific cell lines and conditions used in your laboratory.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_0 MTS Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for 24-72h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTS cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described in the cytotoxicity assay.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

G cluster_1 Apoptosis Assay Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by flow cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound.

  • Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MSH2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-phospho-Akt, anti-Akt, anti-P-glycoprotein, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound and lyse them to extract total protein.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein levels.

P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Materials:

  • Cancer cells with known P-gp expression (e.g., a resistant cell line and its parental sensitive counterpart)

  • Rhodamine 123

  • This compound

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Pre-incubate the cells with this compound or a positive control at various concentrations for 1-2 hours.

  • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes.

  • Wash the cells with cold PBS to remove extracellular Rhodamine 123.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • An increase in Rhodamine 123 accumulation in the presence of this compound indicates inhibition of P-gp efflux activity.

Signaling Pathways and Logical Relationships

MSH2-Dependent Apoptosis Pathway

This compound has been shown to induce apoptosis in a manner dependent on the mismatch repair protein MSH2.[1][2] This pathway is thought to involve the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[2]

G cluster_2 This compound-Induced MSH2-Dependent Apoptosis This compound This compound MSH2 MSH2 This compound->MSH2 Activates Caspase9 Pro-Caspase-9 MSH2->Caspase9 Leads to activation of ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Induces

Caption: Proposed MSH2-dependent apoptotic pathway induced by this compound.

Reversal of P-glycoprotein-Mediated Multidrug Resistance

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR). This compound may act as a P-gp inhibitor, thereby increasing the intracellular concentration of co-administered anticancer drugs and restoring their cytotoxic efficacy.

G cluster_3 Mechanism of P-gp Mediated MDR Reversal ChemoDrug Chemotherapeutic Drug Cell Cancer Cell ChemoDrug->Cell Enters Pgp P-glycoprotein (P-gp) Cell->Pgp Drug Efflux Cytotoxicity Increased Cytotoxicity Cell->Cytotoxicity Leads to This compound This compound This compound->Pgp Inhibits

Caption: this compound inhibits P-gp, increasing intracellular drug concentration.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the in vitro evaluation of this compound's anti-cancer properties. By systematically investigating its effects on cell viability, apoptosis, cell cycle, and drug resistance, researchers can gain valuable insights into its mechanisms of action and potential as a therapeutic agent. The use of appropriate controls and the careful optimization of experimental conditions are crucial for obtaining reliable and reproducible data. Further studies are warranted to fully elucidate the signaling pathways modulated by this compound and to explore its efficacy in combination with other anti-cancer drugs.

References

Application Notes and Protocols for Testing Rescinnamine's Antihypertensive Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rescinnamine, an indole (B1671886) alkaloid originally isolated from Rauwolfia serpentina, is recognized for its antihypertensive properties.[1][2][3] Its primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound leads to vasodilation and a subsequent reduction in blood pressure.[1][3] These application notes provide detailed protocols for evaluating the antihypertensive efficacy of this compound in two widely used rodent models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat.

While the antihypertensive potential of this compound is established, specific quantitative data from preclinical studies in these models are not extensively detailed in readily available literature. The following protocols are based on established methodologies for testing antihypertensive agents and provide a framework for generating robust and reproducible data.

Signaling Pathway of this compound's Antihypertensive Action

The primary mechanism through which this compound exerts its antihypertensive effect is by inhibiting the ACE enzyme. This interrupts the renin-angiotensin-aldosterone system (RAAS) cascade, leading to reduced levels of angiotensin II and aldosterone.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II This compound This compound This compound->ACE inhibits

Figure 1: Mechanism of Action of this compound in the RAAS pathway.

Animal Models for Antihypertensive Studies

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a well-established genetic model of essential hypertension, closely mimicking the human condition.[4] These rats develop hypertension without any surgical or chemical induction.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

The DOCA-salt model is a classic model of mineralocorticoid-induced, volume-dependent hypertension.[5][6] It is characterized by low renin levels and is particularly useful for studying the mechanisms of salt-sensitive hypertension.

Experimental Protocols

Protocol 1: Evaluation of this compound in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a chronic study to assess the dose-dependent effect of orally administered this compound on blood pressure in SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Normotensive Wistar-Kyoto (WKY) rats as controls.

  • This compound (purity >98%).

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Oral gavage needles.

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).

  • Data acquisition and analysis software.

Experimental Workflow:

SHR_Workflow Acclimatization Acclimatization (7 days) Baseline_BP Baseline Blood Pressure Measurement (3 days) Acclimatization->Baseline_BP Grouping Random Grouping (n=8-10 per group) Baseline_BP->Grouping Vehicle Vehicle Control (SHR) Grouping->Vehicle WKY WKY Control Grouping->WKY Rescinnamine_Low This compound (Low Dose) Grouping->Rescinnamine_Low Rescinnamine_Mid This compound (Mid Dose) Grouping->Rescinnamine_Mid Rescinnamine_High This compound (High Dose) Grouping->Rescinnamine_High Treatment_Admin Daily Oral Gavage (4 weeks) Weekly_BP Weekly Blood Pressure Measurement Treatment_Admin->Weekly_BP Final_BP Final Blood Pressure Measurement Weekly_BP->Final_BP Sacrifice Euthanasia and Tissue Collection Final_BP->Sacrifice

Figure 2: Experimental workflow for SHR study.

Procedure:

  • Acclimatization: House rats in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week.

  • Baseline Measurements: Measure and record the systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for three consecutive days using a non-invasive tail-cuff method to establish baseline values.

  • Grouping: Randomly assign SHRs to treatment groups (n=8-10 per group):

    • Group 1: WKY Control (Vehicle)

    • Group 2: SHR Control (Vehicle)

    • Group 3: SHR + this compound (e.g., 1 mg/kg/day, p.o.)

    • Group 4: SHR + this compound (e.g., 5 mg/kg/day, p.o.)

    • Group 5: SHR + this compound (e.g., 10 mg/kg/day, p.o.)

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for 4 weeks.

  • Blood Pressure Monitoring: Measure SBP, DBP, and HR weekly throughout the treatment period.

  • Final Measurements and Sample Collection: At the end of the treatment period, record the final blood pressure and body weight. Euthanize the animals and collect blood and tissue samples (e.g., heart, kidneys, aorta) for further biochemical and histological analysis.

Protocol 2: Evaluation of this compound in DOCA-Salt Hypertensive Rats

This protocol describes the induction of hypertension using DOCA-salt and subsequent treatment with this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Deoxycorticosterone acetate (DOCA).

  • Saline solution (1% NaCl + 0.2% KCl) for drinking water.

  • Surgical instruments for uninephrectomy.

  • Anesthetics (e.g., isoflurane, ketamine/xylazine).

  • This compound and vehicle as in Protocol 1.

  • Blood pressure measurement system.

Experimental Workflow:

DOCA_Workflow Acclimatization Acclimatization (7 days) Uninephrectomy Left Uninephrectomy Acclimatization->Uninephrectomy Recovery Surgical Recovery (7 days) Uninephrectomy->Recovery DOCA_Induction DOCA-Salt Administration (4 weeks) Recovery->DOCA_Induction BP_Confirmation Confirmation of Hypertension DOCA_Induction->BP_Confirmation Grouping Random Grouping (n=8-10 per group) BP_Confirmation->Grouping Sham Sham Control Grouping->Sham DOCA_Vehicle DOCA-Salt + Vehicle Grouping->DOCA_Vehicle DOCA_Rescinnamine_Low DOCA-Salt + this compound (Low Dose) Grouping->DOCA_Rescinnamine_Low DOCA_Rescinnamine_High DOCA-Salt + this compound (High Dose) Grouping->DOCA_Rescinnamine_High Treatment_Admin Daily Oral Gavage (4 weeks) Weekly_BP Weekly Blood Pressure Measurement Treatment_Admin->Weekly_BP Final_BP Final Blood Pressure Measurement Weekly_BP->Final_BP Sacrifice Euthanasia and Tissue Collection Final_BP->Sacrifice

Figure 3: Experimental workflow for DOCA-salt study.

Procedure:

  • Acclimatization: As described in Protocol 1.

  • Uninephrectomy: Anesthetize the rats. Perform a left flank incision and remove the left kidney. Suture the incision. The sham control group will undergo a similar surgical procedure without kidney removal.

  • Recovery: Allow the rats to recover for one week with free access to standard food and tap water.

  • Hypertension Induction: For the next 4 weeks, administer DOCA (e.g., 25 mg/kg, subcutaneously, twice weekly) and replace drinking water with 1% NaCl + 0.2% KCl solution for all groups except the sham control.

  • Confirmation of Hypertension: After 4 weeks of DOCA-salt treatment, confirm the development of hypertension (SBP > 150 mmHg).

  • Grouping and Treatment:

    • Group 1: Sham Control (Vehicle)

    • Group 2: DOCA-Salt Control (Vehicle)

    • Group 3: DOCA-Salt + this compound (e.g., 5 mg/kg/day, p.o.)

    • Group 4: DOCA-Salt + this compound (e.g., 10 mg/kg/day, p.o.)

  • Drug Administration and Monitoring: Administer this compound or vehicle daily for 4 weeks and monitor blood pressure weekly.

  • Final Measurements and Sample Collection: As described in Protocol 1.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Antihypertensive Effect of this compound in SHRs

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)
WKY Control-125 ± 5128 ± 6+3
SHR ControlVehicle185 ± 8195 ± 10+10
This compound1184 ± 7170 ± 8-14
This compound5186 ± 9155 ± 7**-31
This compound10185 ± 8140 ± 6***-45
Data are presented as Mean ± SEM. Statistical significance vs. SHR Control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Hypothetical Antihypertensive Effect of this compound in DOCA-Salt Hypertensive Rats

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)
Sham Control-120 ± 4122 ± 5+2
DOCA-Salt ControlVehicle180 ± 9190 ± 11+10
This compound5182 ± 8160 ± 7-22
This compound10181 ± 7145 ± 6**-36
Data are presented as Mean ± SEM. Statistical significance vs. DOCA-Salt Control: *p<0.05, *p<0.01.

Conclusion

The provided protocols offer a standardized approach for investigating the antihypertensive effects of this compound in two robust and clinically relevant animal models. The use of both SHR and DOCA-salt models will allow for a comprehensive evaluation of this compound's efficacy in genetic and induced forms of hypertension. The systematic collection and analysis of quantitative data, as illustrated in the example tables, are crucial for determining the dose-response relationship and the therapeutic potential of this compound. Further investigations may also include the assessment of end-organ damage and other relevant biochemical parameters to fully characterize the pharmacological profile of this compound.

References

Rescinnamine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rescinnamine (B1680530), a rauwolfia alkaloid, has emerged as a molecule of interest in oncology research due to its unique pro-apoptotic mechanism.[1][2] Initially investigated for its antihypertensive properties, recent studies have elucidated its potential as an anticancer agent by inducing cell death through a pathway independent of the commonly mutated p53 tumor suppressor gene.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, focusing on its mechanism of action, relevant experimental models, and methodologies for assessing its efficacy. A significant challenge in the clinical translation of this compound is its hypotensive side effect, which limits the achievable therapeutic concentrations in vivo.[1][2] Consequently, a primary focus of current research is the development of this compound analogs with reduced cardiovascular effects but retained or enhanced anticancer activity.

Mechanism of Action

This compound's primary anticancer effect is the induction of apoptosis through the mismatch repair (MMR) protein pathway, specifically by targeting the MSH2/MSH6 heterodimer.[1][3] Unlike conventional DNA damaging agents, this compound is believed to bind to a "death conformation" of the MSH2/MSH6 complex, initiating a downstream apoptotic cascade without causing direct genotoxic insult.[3][4] This signaling pathway culminates in the activation of executioner caspases, such as caspase-3 and caspase-9, leading to programmed cell death.[1]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

rescinnamine_pathway This compound-Induced MSH2-Dependent Apoptosis Pathway This compound This compound msh2_msh6 MSH2/MSH6 Complex (Death Conformation) This compound->msh2_msh6 Binds to and stabilizes pro_caspase9 Pro-Caspase-9 msh2_msh6->pro_caspase9 Activates caspase9 Activated Caspase-9 pro_caspase9->caspase9 Cleavage pro_caspase3 Pro-Caspase-3 caspase9->pro_caspase3 Activates caspase3 Activated Caspase-3 pro_caspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and its analogs on cancer cell viability.

Table 1: IC50 Values of this compound and Analogs in HEC59 Endometrial Cancer Cells

CompoundMSH2-deficient HEC59 IC50 (µM)MSH2-proficient HEC59 (+chr2) IC50 (µM)MSH2 Dependence (Fold Change)
This compound ~60~30~2.0
Analog 2 ~40~30~1.3
Analog 5 ~50~35~1.4
Analog 13 ~25~13~1.9

Data adapted from computational and synthetic studies aimed at improving this compound's efficacy.[1] The MSH2 dependence is calculated as the ratio of the IC50 in MSH2-deficient cells to that in MSH2-proficient cells. A higher fold change suggests greater reliance on the MSH2 pathway for cytotoxic activity.

Experimental Protocols

Cell Viability Assessment using MTS Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HEC59, A2780, PC-3)

  • Complete growth medium (e.g., DMEM/F12 + 10% FBS)

  • 96-well microtiter plates

  • This compound stock solution (dissolved in DMSO)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against this compound concentration to determine the IC50 value.

Apoptosis Detection by Western Blotting for Cleaved Caspase-3

This protocol is used to qualitatively and semi-quantitatively assess the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of cleaved caspase-3, normalizing to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of this compound.

experimental_workflow Experimental Workflow for this compound Evaluation cluster_0 In Vitro Studies cluster_1 Analog Development cell_culture Cancer Cell Culture (e.g., HEC59, A2780, PC3) treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (Western Blot for Cleaved Caspase-3) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Protein Expression) viability_assay->data_analysis apoptosis_assay->data_analysis comp_modeling Computational Modeling synthesis Chemical Synthesis of Analogs comp_modeling->synthesis screening Screening of New Analogs synthesis->screening screening->cell_culture

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Rescinnamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rescinnamine (B1680530), an indole (B1671886) alkaloid isolated from Rauwolfia serpentina, is recognized for its pharmacological activity, most notably as an antihypertensive agent.[1][2][3] Its primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[1][2][4] Beyond its cardiovascular effects, recent studies have explored its potential in other therapeutic areas, including oncology.

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving this compound. The information is intended to guide researchers in the design and execution of screens to identify and characterize modulators of its known and potential new biological targets.

Biochemical Assay: Angiotensin-Converting Enzyme (ACE) Inhibition

Application Note:

This biochemical assay is designed for the high-throughput screening of compounds that inhibit the activity of angiotensin-converting enzyme (ACE). The assay is based on the enzymatic cleavage of a synthetic substrate, hippuryl-histidyl-leucine (B1329654) (HHL), by ACE, which releases hippuric acid. The hippuric acid is then quantified colorimetrically. This assay can be used to determine the IC50 value of this compound and other potential ACE inhibitors.

Experimental Protocol:

Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • This compound

  • Captopril (positive control)

  • Sodium Borate Buffer (pH 8.3)

  • 1 M HCl

  • Pyridine (B92270)

  • Benzene (B151609) Sulfonyl Chloride

  • 96-well or 384-well microplates

  • Microplate reader

Assay Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the this compound stock solution to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a microplate, add the this compound dilutions. Include wells for a positive control (e.g., Captopril) and a negative control (vehicle).

  • Enzyme Addition: Add the ACE enzyme solution to all wells except for the blank controls.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the HHL substrate solution to all wells.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • Color Development: Add pyridine and benzene sulfonyl chloride to each well. The hippuric acid produced will react to form a yellow-colored product.

  • Data Acquisition: Measure the absorbance of each well at 410 nm using a microplate reader.

Data Analysis:

The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] * 100

The IC50 value, the concentration of this compound that inhibits 50% of ACE activity, can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram:

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE ACE This compound This compound This compound->ACE

Caption: Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound on ACE.

Cell-Based Assay: Anticancer Activity Screening

Recent research has indicated that this compound and its derivatives may possess anticancer properties. A common high-throughput method to assess cytotoxicity is the MTS assay, which measures cell viability.

Application Note:

This protocol describes a cell-based high-throughput screening assay to evaluate the cytotoxic effects of this compound on cancer cell lines. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a soluble formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. This assay can be used to determine the IC50 of this compound in different cancer cell lines.

Experimental Protocol:

Materials and Reagents:

  • Cancer cell lines (e.g., HEC59 MSH2-proficient and MSH2-deficient)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTS reagent (containing PES)

  • 96-well cell culture plates

  • Microplate reader

Assay Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Cell viability is calculated as a percentage of the vehicle-treated control cells:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

The IC50 value is determined by plotting the percent cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Quantitative Data:

The following table summarizes the approximate IC50 values of this compound in MSH2-proficient and MSH2-deficient HEC59 cancer cell lines, as derived from graphical data.[5]

Cell LineIC50 (µM)
HEC59 (MSH2-proficient)~10
HEC59 (MSH2-deficient)~20

Experimental Workflow Diagram:

MTS_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_this compound Add Serial Dilutions of this compound Incubate_Overnight->Add_this compound Incubate_Exposure Incubate for 48-72 hours Add_this compound->Incubate_Exposure Add_MTS Add MTS Reagent Incubate_Exposure->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance at 490 nm Incubate_MTS->Read_Absorbance Data_Analysis Data Analysis (Calculate % Viability and IC50) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based MTS assay to determine the cytotoxic effects of this compound.

References

Application Note & Protocol: Fluorescence-Based Detection of Rescinnamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rescinnamine (B1680530) is an indole (B1671886) alkaloid primarily found in Rauwolfia serpentina and other species of the Rauwolfia genus. It is recognized for its antihypertensive properties, which it exerts through the inhibition of the angiotensin-converting enzyme (ACE). The quantification of this compound in pharmaceutical preparations and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. Fluorescence spectroscopy, particularly when coupled with High-Performance Liquid Chromatography (HPLC), offers a sensitive and selective method for the analysis of this compound. This document provides detailed protocols and data for the fluorescence-based detection of this compound.

Principle of Fluorescence Detection

This compound possesses native fluorescence, allowing for its detection and quantification using a spectrofluorometer or a fluorescence detector coupled with a chromatography system. The method leverages the principle that this compound absorbs light at a specific excitation wavelength and emits light at a longer, specific emission wavelength. The intensity of the emitted light is directly proportional to the concentration of this compound, enabling precise quantification. For selective detection in the presence of similar alkaloids like Reserpine (B192253), specific excitation and emission wavelengths are utilized where the interference from other compounds is minimal[1][2]. This compound is determined at an excitation wavelength of 330 nm and an emission wavelength of 435 nm, conditions under which Reserpine exhibits no fluorescence[1][2].

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the fluorescence detection of this compound. For comparative purposes, data from a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is also included.

ParameterHPLC with Fluorescence Detection (HPLC-FLD)UPLC-MS/MS
Excitation Wavelength (λex) 330 nm[1][2][3]Not Applicable
Emission Wavelength (λem) 435 nm[1][2][3]Not Applicable
Linearity Range Not explicitly stated in available literature0.27 - 300 ng/mL[4]
Lower Limit of Quantification (LLOQ) Not explicitly stated in available literature0.27 ng/mL[4]
Recovery Not explicitly stated for this compound alone64.9 - 81.7%[4]
Precision (Intra- and Inter-day) Not explicitly stated in available literature≤9.6%[4]
Accuracy (Intra- and Inter-day) Not explicitly stated in available literature91.2 - 108.1%[4]

Signaling Pathway of this compound

This compound functions as an antihypertensive agent by inhibiting the Angiotensin-Converting Enzyme (ACE)[5][6][7]. This enzyme plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. The diagram below illustrates the mechanism of action of this compound.

Rescinnamine_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Decreased_BP Decreased Blood Pressure ACE->Decreased_BP Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion This compound This compound This compound->ACE Inhibits Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Rescinnamine_Analysis_Workflow Sample Sample (Rauwolfia serpentina powder/tablets) Extraction Dispersion in Methanol Acidification with H2SO4 Extraction with Chloroform Sample->Extraction Cleanup Column Chromatography (Celite-NaOH) Extraction->Cleanup Analysis HPLC-Fluorescence Detection (λex=330 nm, λem=435 nm) Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification Result This compound Concentration Quantification->Result

References

Troubleshooting & Optimization

Rescinnamine Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of rescinnamine (B1680530) in solution. The information is tailored for professionals engaged in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be changing color. What is happening?

A1: this compound is known to be sensitive to light and will darken over time, a process that is accelerated when it is in solution.[1] This color change is a visual indicator of degradation. It is crucial to minimize light exposure during your experiments by using amber vials or covering your containers with aluminum foil. For optimal results, it is always recommended to use freshly prepared solutions.[2]

Q2: I am observing unexpected peaks in my chromatogram when analyzing a this compound solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. This compound can degrade under various conditions, including exposure to acidic or basic environments, oxidation, heat, and light. To identify the cause, it is recommended to conduct a forced degradation study. This involves intentionally subjecting this compound solutions to these stress conditions to observe the degradation profile and identify the resulting degradants.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products. The key is to achieve chromatographic separation between the parent this compound peak and any peaks corresponding to its degradants.

A common approach involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution may be necessary to resolve all compounds effectively. Fluorescence detection is often employed for the analysis of this compound and related alkaloids, offering high sensitivity and selectivity.[3] For this compound, an excitation wavelength of 330 nm and an emission wavelength of 435 nm can be used for quantification, as its related compound reserpine (B192253) does not fluoresce at these wavelengths.[3]

To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that the analytical method can separate the main peak from all degradation product peaks.

Q4: What are the typical conditions for a forced degradation study of this compound?

A4: While specific quantitative data for this compound is limited in publicly available literature, a general approach to forced degradation studies can be followed. This involves subjecting this compound solutions to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M to 1 M Hydrochloric Acid (HCl) at room temperature and elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M to 1 M Sodium Hydroxide (NaOH) at room temperature and elevated temperatures.

  • Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solution at elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.

  • Photolytic Degradation: Exposing the solution to UV and visible light in a photostability chamber.

Samples should be analyzed at various time points to track the degradation of this compound and the formation of degradation products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution Photodegradation- Protect solutions from light using amber vials or by wrapping containers in aluminum foil.- Prepare solutions fresh before use.
pH instability- Ensure the pH of your solution is controlled, as this compound may be susceptible to acid or base-catalyzed hydrolysis.- Use appropriate buffer systems if pH control is critical for your experiment.
Thermal degradation- Avoid exposing solutions to high temperatures for extended periods.- Store stock solutions at recommended temperatures (e.g., refrigerated or frozen).
Poor peak shape or resolution in HPLC analysis Inappropriate mobile phase- Optimize the mobile phase composition (e.g., organic solvent to buffer ratio, pH).- Consider using a gradient elution to improve separation.
Column degradation- Use a new or properly maintained HPLC column.- Employ a guard column to protect the analytical column.
Inconsistent analytical results Solution instability- Prepare fresh solutions for each experiment, as this compound solutions are known to be unstable.[2]- If storing solutions, perform a stability study to determine the acceptable storage duration and conditions.
Incomplete dissolution- Ensure complete dissolution of this compound in the chosen solvent. Sonication may be helpful.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep at room temperature and 60°C.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep at room temperature and 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at 80°C.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Withdraw samples at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Due to the limited availability of specific quantitative data on this compound degradation in the public domain, the following table provides a template for how researchers can present their findings from forced degradation studies.

Table 1: Illustrative Data Presentation for this compound Forced Degradation Studies

Stress ConditionTime (hours)This compound Assay (%)No. of Degradation ProductsRRT of Major Degradant(s)
1 M HCl (RT)24DataDataData
1 M HCl (60°C)8DataDataData
1 M NaOH (RT)24DataDataData
1 M NaOH (60°C)8DataDataData
30% H₂O₂ (RT)24DataDataData
Thermal (80°C)24DataDataData
Photolytic24DataDataData

RRT = Relative Retention Time

Visualizations

G Troubleshooting Logic for Unexpected Peaks in this compound Analysis start Unexpected peaks observed in chromatogram check_blank Inject a solvent blank start->check_blank is_blank_clean Are unexpected peaks present in the blank? check_blank->is_blank_clean system_contamination System contamination (e.g., mobile phase, glassware) is_blank_clean->system_contamination Yes degradation_suspected Degradation of this compound is likely is_blank_clean->degradation_suspected No clean_system Clean the HPLC system and use fresh solvents system_contamination->clean_system forced_degradation Perform forced degradation studies (acid, base, peroxide, heat, light) degradation_suspected->forced_degradation compare_peaks Compare retention times of new peaks with those from forced degradation studies forced_degradation->compare_peaks match_found Do retention times match? compare_peaks->match_found identify_degradant Tentatively identify the degradation pathway match_found->identify_degradant Yes no_match Unknown impurity or different degradation pathway match_found->no_match No further_investigation Further investigation needed (e.g., LC-MS for mass identification) no_match->further_investigation

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

G Experimental Workflow for this compound Stability Study cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare this compound Solution divide_aliquots Divide into Aliquots prep_solution->divide_aliquots acid Acidic base Basic oxidative Oxidative thermal Thermal photolytic Photolytic sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis data_analysis Data Analysis (Assay, Impurities) hplc_analysis->data_analysis

Caption: General workflow for a this compound stability study.

References

Technical Support Center: Overcoming Rescinnamine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the solubility issues of Rescinnamine (B1680530) in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is classified as practically insoluble in water[1]. Its calculated water solubility is approximately 0.00349 mg/mL[2]. This low solubility presents a significant challenge for in vitro and in vivo studies that require aqueous buffer systems.

Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?

This compound is moderately soluble in several organic solvents, including methanol, benzene, and chloroform[1]. For laboratory purposes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent. While specific quantitative data for this compound is limited, its structurally similar analog, Reserpine, is soluble in DMSO at concentrations reported to be between 10-50 mg/mL[3][4][5][6]. It is advisable to start with these concentrations as a guideline.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent in the stock solution is no longer present to keep the drug dissolved in the final aqueous medium. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to use a more diluted final concentration of this compound in your experiment.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous buffer, try a stepwise dilution with a mixture of the organic solvent and the aqueous buffer.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increase the final percentage of the organic solvent (e.g., DMSO) in the aqueous medium. However, be mindful that high concentrations of organic solvents can be toxic to cells or affect experimental outcomes. For cell-based assays, the final DMSO concentration should typically be kept below 0.5%.

  • Explore Solubility Enhancement Techniques: If the above methods are not feasible, you will need to employ more advanced solubilization techniques as detailed in the guides below.

Q4: Are there any stability concerns when storing this compound solutions?

Yes, this compound solutions can be unstable and are known to darken over time, especially when exposed to light[1]. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in an organic solvent like DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light[7]. Aqueous solutions are particularly unstable and should not be stored for more than a day[3].

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for enhancing the aqueous solubility of this compound. A logical workflow for selecting an appropriate method is presented below.

G cluster_methods Select a Solubilization Strategy start Start: this compound Powder stock_sol Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_sol dilution Dilute into Aqueous Medium stock_sol->dilution check_sol Is it Soluble and Stable? dilution->check_sol success Proceed with Experiment check_sol->success Yes troubleshoot Precipitation Occurs check_sol->troubleshoot No cosolvent Co-solvency Method troubleshoot->cosolvent Simple & quick; minor formulation change surfactant Surfactant Micellar Solubilization troubleshoot->surfactant Higher solubilizing power cyclodextrin Cyclodextrin Complexation troubleshoot->cyclodextrin Masks taste/odor; stable complexes nanoparticle Nanoparticle Formulation troubleshoot->nanoparticle For very poor solubility; controlled release

Caption: Workflow for selecting a this compound solubilization strategy.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and its close analog Reserpine in various solvents. This data can be used to guide the preparation of stock solutions.

CompoundSolventSolubilitySource(s)
This compound WaterPractically Insoluble (<1 mg/mL); ~0.00349 mg/mL (calculated)[1][2]
MethanolModerately Soluble[1]
ChloroformModerately Soluble[1]
DMSOSoluble (Exact value not specified)
Reserpine WaterSparingly Soluble[3]
(analog)DMSO~10 - 50 mg/mL[3][5]
DMF (Dimethylformamide)~20 mg/mL[3][6]
DMF:PBS (pH 7.2) (1:5)~0.1 mg/mL[3][6]
Method 1: Co-solvency

This is the simplest method, involving the addition of a water-miscible organic solvent to the aqueous medium to increase the solubility of a lipophilic drug.

  • Common Co-solvents: Polyethylene Glycol 300 (PEG 300), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol (B145695), and Glycerin.

  • Advantages: Simple to implement, can significantly increase solubility.

  • Disadvantages: Potential for drug precipitation upon dilution. Co-solvents can have biological effects or toxicity at higher concentrations.

Experimental Protocol: Co-solvent Formulation Screening

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous buffers containing different percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20%, 50% PEG 400 in Phosphate Buffered Saline (PBS)).

  • Saturation: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each co-solvent mixture in a glass vial.

  • Equilibration: Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved drug.

  • Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Method 2: Surfactant-Mediated Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate poorly soluble drugs in their hydrophobic core, thereby increasing their apparent solubility in water.

  • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.

  • Advantages: High solubilizing capacity for many lipophilic compounds.

  • Disadvantages: Surfactants can have their own biological effects and may interfere with certain assays.

Experimental Protocol: Solubilization with Polysorbate 80

  • Prepare Surfactant Solutions: Create a series of aqueous buffer solutions containing various concentrations of Polysorbate 80 (e.g., 0.1%, 0.5%, 1.0%, and 2.0% w/v).

  • Drug Addition: Add an excess amount of this compound powder to each surfactant solution.

  • Equilibration: Vigorously vortex the mixtures and then allow them to equilibrate on a shaker at a constant temperature for 48 hours, protected from light.

  • Analysis: Centrifuge the samples to remove undissolved material and quantify the this compound concentration in the supernatant via HPLC.

Method 3: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate "guest" molecules like this compound, forming an inclusion complex that has greatly enhanced aqueous solubility.

  • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

  • Advantages: Forms stable complexes, low toxicity, can improve drug stability.

  • Disadvantages: Limited by the size of the CD cavity and the stoichiometry of complexation.

Experimental Protocol: Preparation of a this compound/HP-β-CD Complex by Co-precipitation [8][9]

  • Molar Ratio Determination: Based on phase solubility studies (or starting with a 1:1 molar ratio), calculate the required amounts of this compound and HP-β-CD.

  • Dissolution: Dissolve the calculated amount of HP-β-CD in a minimal amount of purified water with heating (e.g., 50-60°C) and stirring.

  • Guest Addition: In a separate container, dissolve the this compound in a small volume of a suitable organic solvent (e.g., ethanol or acetone).

  • Complexation: Slowly add the this compound solution dropwise to the aqueous HP-β-CD solution under continuous stirring.

  • Precipitation & Maturation: Allow the mixture to cool slowly to room temperature and then continue stirring for several hours (e.g., 12-24 hours) to allow for complex formation and precipitation.

  • Isolation: Collect the precipitated complex by filtration or centrifugation.

  • Washing & Drying: Wash the collected solid with a small amount of cold water or the organic solvent used, and then dry it under vacuum to obtain a powder.

  • Confirmation: The formation of the inclusion complex should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Method 4: Nanoparticle Formulation by Nanoprecipitation

This technique involves dissolving the drug and a polymer in an organic solvent, and then adding this solution to an aqueous non-solvent, causing the polymer and encapsulated drug to precipitate as nanoparticles.

  • Common Polymers: Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA).

  • Common Stabilizers: Poloxamers, Polysorbate 80.

  • Advantages: Can significantly increase solubility and bioavailability, allows for controlled release.

  • Disadvantages: More complex formulation process, requires specialized characterization (e.g., particle size analysis).

Experimental Protocol: Nanoprecipitation (Solvent Displacement) Method [10][11][12]

  • Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., 5-10 mg of this compound and 50 mg of PLGA) in a water-miscible organic solvent (e.g., 5 mL of acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 10 mL of purified water) containing a stabilizer (e.g., 1% w/v Polysorbate 80).

  • Nanoprecipitation: Under moderate magnetic stirring, inject the organic phase into the aqueous phase using a syringe with a fine needle. A milky suspension should form instantaneously.

  • Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (or use a rotary evaporator) to remove the organic solvent.

  • Purification (Optional): Nanoparticles can be purified from the free drug and excess surfactant by centrifugation and resuspension in purified water.

  • Characterization: The resulting nanoparticle suspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Drug loading and encapsulation efficiency should also be determined.

Signaling Pathway

This compound functions as an Angiotensin-Converting Enzyme (ACE) inhibitor, targeting the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation[2][13][14][15].

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI cleavage by AngII Angiotensin II AngI->AngII conversion by AT1R AT1 Receptor AngII->AT1R activates Renin Renin (from Kidney) Renin->AngI ACE ACE (Angiotensin-Converting Enzyme) ACE->AngII This compound This compound This compound->ACE Inhibits Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1R->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

References

Optimizing Rescinnamine Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Rescinnamine (B1680530) dosage for in vitro experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

This compound is an indole (B1671886) alkaloid with multiple known mechanisms of action. Primarily, it functions as an angiotensin-converting enzyme (ACE) inhibitor[1][2][3]. In the context of cancer research, this compound has been shown to induce MSH2/MSH6-dependent apoptosis, a cell death pathway that can be independent of p53 status[4][5][6][7]. Additionally, it is known to be an inhibitor of Vesicular Monoamine Transporter 2 (VMAT2), which is involved in the packaging of monoamine neurotransmitters into synaptic vesicles[8][9][10][11].

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. However, published studies indicate that its cytotoxic effects are often observed in the micromolar (µM) range[7]. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions. A typical starting point for such a study could be a broad range from nanomolar (nM) to low micromolar concentrations.

Q3: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in water but is moderately soluble in organic solvents like methanol, chloroform, and benzene[2]. For in vitro experiments, it is common practice to prepare a high-concentration stock solution in a solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in the cell culture medium.

Q4: How stable is this compound in solution?

This compound solutions are sensitive to light and can degrade over time. It is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C in small, single-use aliquots, protected from light[2][12].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in culture medium The final concentration of the organic solvent (e.g., DMSO) is too high. The concentration of this compound exceeds its solubility limit in the aqueous medium.Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation. Prepare intermediate dilutions of the stock solution in a serum-free medium before adding to the cell culture.
Inconsistent results in cell viability assays Degradation of this compound in solution. Inaccurate pipetting of the compound. Variation in cell seeding density.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Use calibrated pipettes and ensure thorough mixing. Standardize cell seeding protocols to ensure uniform cell numbers across wells.
High background in colorimetric/fluorometric assays Interference from this compound itself. Phenol (B47542) red in the culture medium interfering with absorbance readings.Run a "compound-only" control (this compound in media without cells) to check for direct interaction with the assay reagents[13]. Use phenol red-free medium for the duration of the assay to avoid spectral overlap[13].
Unexpected cell morphology changes Solvent toxicity. Off-target effects of this compound at high concentrations.Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) to assess the effect of the solvent on cell morphology. Perform a thorough literature review for known off-target effects in your cell model.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability[14].

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C[13][15].

  • Compound Treatment: The next day, treat the cells with a range of this compound concentrations. Include a vehicle control (solvent only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals[13][16][17].

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the purple formazan crystals[13][16]. Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[14].

Cell Viability Assessment: Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is a dye exclusion method used to count viable cells. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue[18][19][20].

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS) or serum-free medium

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Preparation: After treating cells with this compound for the desired time, collect the cells and centrifuge to form a pellet.

  • Resuspension: Resuspend the cell pellet in a known volume of PBS or serum-free medium. It is important to use a serum-free solution as serum proteins can be stained by Trypan Blue, leading to inaccurate results[19][21].

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio)[18][19].

  • Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature[19][21]. Avoid longer incubation times as this can lead to the staining of viable cells.

  • Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the following formula:

    • % Viable Cells = (Number of unstained cells / Total number of cells) x 100[18]

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Dosage cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure plot_curve Plot Dose-Response Curve measure->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50 signaling_pathway This compound-Induced MSH2-Dependent Apoptosis This compound This compound MSH2_MSH6 MSH2/MSH6 Complex This compound->MSH2_MSH6 targets Death_Conformation Induces 'Death Conformation' of MSH2/MSH6 MSH2_MSH6->Death_Conformation Pro_Apoptotic Activation of Pro-Apoptotic Proteins Death_Conformation->Pro_Apoptotic Caspase_9 Caspase-9 Pro_Apoptotic->Caspase_9 Caspase_3 Caspase-3 Pro_Apoptotic->Caspase_3 Apoptosis Apoptosis Caspase_9->Apoptosis Caspase_3->Apoptosis

References

Technical Support Center: HPLC Analysis of Rescinnamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of rescinnamine (B1680530).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving specific problems encountered during the HPLC analysis of this compound.

Peak Shape Problems

Q1: Why is my this compound peak tailing?

A1: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the analyte and the stationary phase.[2] Here are the primary causes and solutions:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic functional groups of this compound, leading to peak tailing.[2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the protonated this compound.[4][5]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the free silanol groups, minimizing these secondary interactions.[1][3]

    • Solution 3: Increase Buffer Strength: A higher buffer concentration (e.g., 10-50 mM) can help to mask the residual silanol groups.[4]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases or operating at high temperatures.

    • Solution: Replace the column with a new one of the same type.[4] Consider using a guard column to protect the analytical column.

Q2: My this compound peak is broad. What could be the cause?

A2: Broad peaks can significantly impact resolution and sensitivity. Potential causes include:

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can lead to band broadening.[4]

    • Solution: Use tubing with a narrow internal diameter and ensure all connections are secure and have minimal dead volume.[3]

  • Low Mobile Phase Flow Rate: A flow rate that is too low can increase peak broadening.

    • Solution: Optimize the flow rate for your column dimensions and particle size.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to broaden.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[6]

Retention Time Issues

Q3: The retention time for my this compound peak is shifting between injections. Why is this happening?

A3: Retention time shifts can be sudden or gradual and can compromise peak identification and integration.[7]

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before injection, retention times can drift, especially in gradient elution.[8]

    • Solution: Ensure the column is equilibrated for a sufficient time between runs until a stable baseline is achieved.

  • Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the organic solvent in the mobile phase can alter its elution strength, causing retention time shifts.[9]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

  • Fluctuating Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.[6]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Issues: Leaks in the pump seals or faulty check valves can lead to an inconsistent flow rate, directly impacting retention times.[10]

    • Solution: Perform regular pump maintenance, including checking for leaks and replacing seals as needed.

Resolution Problems

Q4: I am having difficulty separating this compound from a co-eluting peak, such as reserpine (B192253). How can I improve the resolution?

A4: this compound and reserpine are structurally similar and may elute close to each other.[11][12] Improving resolution is key for accurate quantification.

  • Optimize Mobile Phase Composition: Adjusting the solvent strength (the ratio of organic to aqueous solvent) can alter the selectivity and improve separation.[13]

    • Solution 1 (Reversed-Phase): Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention and potentially improve separation.

    • Solution 2 (Normal-Phase): In normal-phase chromatography, adjusting the composition of the mobile phase (e.g., methanol) can also impact resolution.[12]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can provide different selectivity.

    • Solution: If you are using a standard C18 column, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different interactions with the analytes.

  • Adjusting Other Parameters:

    • Temperature: Changing the column temperature can sometimes affect the selectivity between two closely eluting peaks.

    • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

  • Utilize a Different Detection Technique: If chromatographic separation is challenging, using a more selective detection method can allow for quantification even with co-eluting peaks.

    • Solution: Fluorescence detection can be used to individually quantify reserpine and this compound by using different excitation and emission wavelengths, as they have distinct fluorescence properties.[11][12] UPLC-MS/MS also offers high selectivity for quantification.[14][15]

Detection and Sensitivity Issues

Q5: I am observing a low signal or no peak for my this compound standard. What are the potential causes?

A5: Low sensitivity can be due to a variety of factors, from instrument settings to sample degradation.[16]

  • Incorrect Detector Settings: The detector may not be set to the optimal wavelength for this compound.

    • Solution (UV Detection): While a specific UV maximum for this compound isn't prominently cited in the initial search, related alkaloids are detected around 280 nm.[17] It is advisable to determine the UV maximum of your this compound standard.

    • Solution (Fluorescence Detection): For fluorescence detection, this compound is determined at an excitation wavelength of 330 nm and an emission wavelength of 435 nm.[11][12]

  • Sample Degradation: this compound may degrade, especially when exposed to light or certain pH conditions.[18]

    • Solution: Prepare fresh standards and samples regularly. Store stock solutions in a cool, dark place.

  • System Leaks: A leak in the system can lead to a loss of sample before it reaches the detector.

    • Solution: Carefully inspect all fittings and connections for any signs of leakage.

Data Presentation

Table 1: Summary of HPLC and UPLC Methods for this compound Analysis

ParameterMethod 1 (HPLC - Fluorescence)Method 2 (UPLC-MS/MS)
Column Normal-phase column[11][12]Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[14][15]
Mobile Phase Methanol (can be modified with 1-pentanesulfonic acid sodium salt solution)[12]Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v)[14][15]
Flow Rate Not specified0.2 mL/min[14][15]
Temperature Not specified40°C[14]
Detector Fluorescence Detector[11][12]Triple-quadrupole Mass Spectrometer (ESI positive mode)[14][15]
Detection Wavelengths/Transitions Excitation: 330 nm, Emission: 435 nm[11][12]Precursor to product ion transition: m/z 635.34 > 221.03[14][15]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound with Fluorescence Detection (Based on Cieri, 1987)

This protocol is adapted from a method for the determination of this compound in Rauwolfia serpentina preparations.[11]

  • Sample Preparation (Extraction from a solid matrix): a. Disperse the sample in methanol. b. Add 0.5N H2SO4. c. Extract the mixture with chloroform (B151607) (5 x 30 mL portions). d. Purify the extract on a Celite-0.1N NaOH column. e. Collect the eluates in 50 mL of methanol. f. Completely remove the chloroform.

  • Chromatographic Conditions:

    • Column: Normal-phase HPLC column.

    • Mobile Phase: Methanol.

    • Detector: Fluorescence detector.

    • Settings for this compound: Excitation wavelength: 330 nm, Emission wavelength: 435 nm.

  • Analysis: a. Inject the prepared sample into the HPLC system. b. Monitor the chromatogram for the this compound peak. c. Quantify the peak area against a standard curve prepared from a certified this compound reference standard.

Protocol 2: UPLC-MS/MS Analysis of this compound in Plasma (Based on Iqbal et al., 2013)

This protocol is for the simultaneous determination of this compound and other indole (B1671886) alkaloids in human plasma.[14][15]

  • Sample Preparation (Protein Precipitation): a. To a plasma sample, add acetonitrile to precipitate the proteins. b. Vortex and centrifuge the sample. c. Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v).

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Monitor the transition from the precursor ion (m/z 635.34) to the product ion (m/z 221.03).

  • Analysis: a. Inject the prepared supernatant into the UPLC-MS/MS system. b. Quantify this compound based on the peak area of the specified MRM transition relative to an internal standard.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem Observed in This compound HPLC Analysis peak_shape Peak Shape Issue? (Tailing, Broad) start->peak_shape Yes retention_time Retention Time Issue? (Shifting) start->retention_time No tailing Peak Tailing peak_shape->tailing Tailing broad Broad Peak peak_shape->broad Broad check_silanol Check for Silanol Interactions - Lower mobile phase pH - Use end-capped column - Increase buffer strength tailing->check_silanol check_overload Check for Column Overload - Reduce sample concentration tailing->check_overload check_column_health_tailing Check Column Health - Replace if old/degraded tailing->check_column_health_tailing check_extra_column Minimize Extra-Column Volume - Use narrow ID tubing - Check connections broad->check_extra_column check_flow_rate_broad Optimize Flow Rate broad->check_flow_rate_broad check_solvent_strength Check Sample Solvent - Dissolve in mobile phase broad->check_solvent_strength rt_shift RT Shifting retention_time->rt_shift Yes resolution Resolution Issue? (Co-elution) retention_time->resolution No check_equilibration Ensure Proper Equilibration - Increase equilibration time rt_shift->check_equilibration check_mobile_phase_rt Check Mobile Phase - Prepare fresh daily - Keep covered rt_shift->check_mobile_phase_rt check_temp Use Column Oven - Maintain constant temp rt_shift->check_temp check_pump Check Pump & Flow Rate - Inspect for leaks - Perform maintenance rt_shift->check_pump poor_resolution Poor Resolution resolution->poor_resolution Yes optimize_mp_res Optimize Mobile Phase - Adjust solvent ratio poor_resolution->optimize_mp_res change_column Change Stationary Phase - Try different column chemistry poor_resolution->change_column change_detector Use Selective Detection - Fluorescence (Ex/Em) - MS/MS (MRM) poor_resolution->change_detector

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Experimental_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard 1. Prepare this compound Standard Curve prep_sample 2. Prepare Sample (e.g., Extraction, Dilution) prep_standard->prep_sample prep_mobile_phase 3. Prepare Fresh Mobile Phase prep_sample->prep_mobile_phase prep_system 4. Equilibrate HPLC System & Column prep_mobile_phase->prep_system inject_standard 5. Inject Standards prep_system->inject_standard inject_sample 6. Inject Samples inject_standard->inject_sample acquire_data 7. Acquire Chromatograms inject_sample->acquire_data integrate_peaks 8. Integrate Peak Areas quantify 9. Quantify this compound Concentration

Caption: General experimental workflow for HPLC analysis.

References

Light sensitivity and proper storage of Rescinnamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Rescinnamine (B1680530). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on its light sensitivity and proper storage.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound powder, which was initially a white to cream color, has started to darken. What is the cause?

A1: this compound is known to be sensitive to light. The darkening of the powder is a common sign of photodegradation.[1] This process occurs slowly when the compound is in its solid state but can be accelerated by exposure to light, especially UV light. To prevent this, always store this compound powder in amber or opaque containers to protect it from light.

Q2: I've noticed a significant loss of activity in my this compound solution that was prepared a few days ago. What could be the reason?

A2: this compound degrades more rapidly when in solution compared to its solid form, particularly when exposed to light.[1] It is recommended to prepare this compound solutions fresh for each experiment. If a stock solution must be stored, it should be kept in a refrigerator, protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil), and for the shortest duration possible. Solutions are generally unstable and should be prepared fresh.[2]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure the stability and integrity of this compound, it should be stored in a refrigerator and protected from light.[3] While a specific temperature range is not consistently cited, standard refrigeration temperatures (2°C to 8°C) are advisable. The compound should be kept in well-sealed containers to protect it from moisture.

Q4: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A4: Cloudiness or precipitation can indicate several issues, including degradation, poor solubility, or contamination. Given this compound's instability in solution, precipitation could be due to the formation of insoluble degradation products. It is recommended to discard the solution and prepare a fresh one using a high-purity solvent. Ensure the solvent is appropriate for your experimental needs and that the concentration of this compound does not exceed its solubility limit.

Q5: How can I monitor the degradation of this compound in my samples?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, is essential for monitoring the degradation of this compound.[4] Such a method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.

Data on Light Sensitivity and Storage

Due to the limited availability of public quantitative data on the photodegradation of this compound, the following table provides a qualitative and illustrative summary of its stability under various conditions based on available information.

ConditionFormLight ExposureTemperatureExpected StabilityObservations
1 Solid PowderProtected from light (in amber vial)Refrigerated (2-8°C)HighNo significant change in color or purity.
2 Solid PowderExposed to ambient lightRoom TemperatureLow to ModerateGradual darkening of the powder over time.[1]
3 In SolutionProtected from light (in amber vial)Refrigerated (2-8°C)LowMore stable than solutions at room temp, but fresh preparation is still recommended.[2]
4 In SolutionExposed to ambient lightRoom TemperatureVery LowRapid degradation and darkening of the solution.[1]

Experimental Protocols

Protocol: Photostability Testing of this compound

This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances.[5][6]

Objective: To evaluate the stability of this compound when exposed to light.

Materials:

  • This compound (solid powder)

  • Solvent (e.g., methanol (B129727) or another appropriate solvent)

  • Photostability chamber equipped with a light source that provides both visible and UV light (e.g., a xenon lamp or a metal halide lamp)

  • Calibrated radiometer and lux meter

  • Chemically inert and transparent containers (e.g., quartz or borosilicate glass vials)

  • Light-protective containers (e.g., amber glass vials or vials wrapped in aluminum foil) for dark controls

  • HPLC system with a suitable detector (e.g., UV or fluorescence) and a validated stability-indicating method

Methodology:

  • Sample Preparation:

    • Solid State: Place a thin layer of this compound powder in a chemically inert, transparent container.

    • Solution State: Prepare a solution of this compound in a suitable solvent at a known concentration and place it in a chemically inert, transparent container.

    • Dark Control: Prepare identical samples (both solid and solution) but protect them from light by wrapping the containers in aluminum foil or using amber vials. These will serve as dark controls to separate light-induced degradation from thermal degradation.

  • Light Exposure:

    • Place the samples and the dark controls in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6]

    • Monitor the temperature of the chamber and, if necessary, use a cooling system to maintain a constant temperature.

  • Sample Analysis:

    • At appropriate time intervals during the light exposure, withdraw samples (and corresponding dark controls).

    • Visually inspect the samples for any changes in physical properties, such as color.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and to detect the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the exposed samples and the dark controls.

    • Compare the results from the light-exposed samples to those of the dark controls to determine the extent of photodegradation.

Visualizations

Proper_Storage_Workflow cluster_storage Proper Storage of this compound cluster_degradation Improper Storage start Receive this compound storage_conditions Store in a well-sealed, amber or opaque container start->storage_conditions temperature Place in refrigerator (2-8°C) storage_conditions->temperature usage Use as needed temperature->usage end Maintained Stability usage->end improper_storage Exposure to light and/or room temperature usage->improper_storage If not handled properly degradation Photodegradation occurs improper_storage->degradation loss_of_activity Loss of compound activity and purity degradation->loss_of_activity

Caption: Logical workflow for the proper storage of this compound to prevent degradation.

Experimental_Workflow start Start Photostability Test prep_samples Prepare Samples (Solid & Solution) start->prep_samples prep_controls Prepare Dark Controls start->prep_controls expose_light Expose samples to controlled light source prep_samples->expose_light store_dark Store controls in dark at same temperature prep_controls->store_dark sampling Withdraw samples and controls at time intervals expose_light->sampling store_dark->sampling analysis Analyze via stability-indicating HPLC method sampling->analysis data_eval Evaluate data and compare results analysis->data_eval end Determine Photostability Profile data_eval->end

Caption: Experimental workflow for assessing the photostability of this compound.

References

Addressing batch-to-batch variability of Rescinnamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of rescinnamine (B1680530). Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure consistency and accuracy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring indole (B1671886) alkaloid extracted from plant species of the Rauwolfia genus, most notably Rauwolfia serpentina[1][2][3]. It is structurally similar to reserpine (B192253). Its primary and most well-characterized mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE)[4]. ACE is a critical enzyme in the renin-angiotensin system (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure[4].

Q2: We are observing significant differences in experimental outcomes between different lots of this compound. What are the potential causes for this batch-to-batch variability?

Batch-to-batch variability of this compound, a natural product, can stem from several factors throughout the supply chain, from raw material to the final product:

  • Source Plant Material: The concentration of this compound and other alkaloids in Rauwolfia serpentina can be influenced by environmental and agronomic factors such as climate, geographical location, harvest time, and storage conditions of the plant material[2][3].

  • Extraction and Purification Processes: Variations in the methods used for extraction, fractionation, and purification can lead to different impurity profiles between batches. The efficiency of separating this compound from structurally similar alkaloids like reserpine can vary[5].

  • Impurity Profile: The presence of other co-extracted phytochemicals from Rauwolfia serpentina, such as other alkaloids (e.g., reserpine, ajmaline, yohimbine), flavonoids, tannins, and saponins, can differ between batches[2][3][6]. These impurities may have their own biological activities that could influence experimental results.

  • Degradation Products: this compound is known to be sensitive to light and can degrade over time, especially when in solution[1]. Exposure to acidic or basic conditions, as well as oxidizing agents, can also lead to the formation of degradation products that may have altered activity.

  • Physical Properties: Differences in the physical form of the powder (e.g., particle size, crystallinity) between batches can affect its solubility and dissolution rate in experimental media.

Q3: How should I properly store and handle this compound to minimize degradation and variability?

To ensure the stability and consistency of this compound, proper storage and handling are crucial:

  • Storage of Solid Compound: Store solid this compound in a cool, dry, and dark place. It is sensitive to light and will darken upon exposure, a process that is accelerated in solution[1].

  • Solution Preparation and Storage: It is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, it should be stored in a tightly sealed, light-protecting vial at -20°C. Avoid repeated freeze-thaw cycles.

  • Solvent Selection: this compound is practically insoluble in water but is moderately soluble in solvents like methanol, benzene, and chloroform[1]. For cell culture experiments, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing concentrated stock solutions[7][8].

Q4: I am having trouble dissolving this compound for my cell culture experiments. What is the recommended procedure?

This compound's poor aqueous solubility can be a challenge. Here is a recommended procedure for preparing solutions for cell culture:

  • Prepare a High-Concentration Stock Solution in DMSO: Dissolve the this compound powder in 100% anhydrous, sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Gentle warming (to 37°C) or sonication can aid in dissolution[8]. Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells, typically below 0.5%, with 0.1% being preferable for sensitive cell lines[7].

  • Perform a Two-Step Dilution: To avoid precipitation when adding the DMSO stock to your aqueous cell culture medium, perform a two-step dilution. First, dilute the DMSO stock solution with a small volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS). Mix gently.

  • Final Dilution: Add the intermediate dilution to the final volume of your complete cell culture medium to achieve the desired working concentration.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used to dissolve the this compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.
Potential Cause Troubleshooting Step
Batch-to-batch variability in purity and impurity profile Request a Certificate of Analysis (CoA) for each batch to compare purity and impurity profiles. If possible, perform your own analytical characterization (e.g., by HPLC) to confirm the identity and purity.
Degradation of this compound Prepare fresh stock solutions for each experiment. Protect all solutions from light. Perform a stability study of your stock solution under your storage conditions.
Inconsistent cell culture conditions Standardize cell passage number, seeding density, and incubation times. Ensure consistent CO2 levels, temperature, and humidity in your incubator.
Variations in assay protocol Use a consistent protocol for your cell viability assay (e.g., MTS, MTT), including incubation times with the reagent and the compound. Ensure thorough mixing of reagents.
Compound precipitation in media Visually inspect your treatment wells for any signs of precipitation. If observed, optimize your dilution method as described in the solubility FAQ.
Issue 2: Unexpected or off-target effects in experiments.
Potential Cause Troubleshooting Step
Presence of other bioactive impurities As this compound is a natural product, it may contain other alkaloids from Rauwolfia that have their own biological effects. Use the highest purity this compound available. If possible, test for the presence of common related alkaloids like reserpine.
This compound's known off-target activities Besides ACE inhibition, this compound is known to induce MSH2-dependent apoptosis in cancer cells[9][10]. Be aware of this and other potential off-target effects when interpreting your data. Consider using specific inhibitors for other pathways to delineate the observed effects.
Cell line-specific responses The biological response to this compound can vary significantly between different cell lines. Characterize the response in your specific cell model.

Data Presentation

Table 1: Analytical Method Validation Parameters for this compound Quantification

This table summarizes typical performance characteristics of a UPLC-MS/MS method for the quantification of this compound in human plasma.

ParameterValueReference
Linearity Range0.27–300 ng/mL[11]
Lower Limit of Quantification (LLOQ)0.27 ng/mL[11]
Intraday Precision (%CV)≤ 9.6%[11]
Interday Precision (%CV)≤ 9.6%[11]
Intraday Accuracy (% Recovery)91.2–108.1%[11]
Interday Accuracy (% Recovery)91.2–108.1%[11]

Table 2: Reported IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions.

Cell LineAssayIncubation TimeIC50 (µM)MSH2 StatusReference
HEC59MTSNot specified~60Deficient[12]
HEC59(2)MTSNot specified~40Proficient[12]
A2780 (cisplatin-resistant)Cell ViabilityNot specified~50Not specified[9]

Experimental Protocols

Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for measuring ACE activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • This compound (test inhibitor) and Captopril (positive control)

  • Assay buffer: 0.1 M sodium borate (B1201080) buffer containing 0.3 M NaCl, pH 8.3

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 228 nm

Procedure:

  • Prepare Solutions:

    • Dissolve ACE in the assay buffer to a final concentration of 2 mU/mL.

    • Dissolve HHL in the assay buffer to a final concentration of 5 mM.

    • Prepare a stock solution of this compound in DMSO and serially dilute it in the assay buffer to achieve a range of test concentrations. Prepare similar dilutions for Captopril.

  • Assay Reaction:

    • In a 96-well plate, add 20 µL of the this compound or Captopril dilutions to the respective wells. For the 100% activity control, add 20 µL of assay buffer.

    • Add 20 µL of the ACE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • To initiate the reaction, add 200 µL of the HHL solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl to each well.

    • Add 1.5 mL of ethyl acetate to each well, mix thoroughly by pipetting, and centrifuge the plate to separate the layers.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new 96-well UV-transparent plate.

  • Measurement:

    • Evaporate the ethyl acetate in a vacuum concentrator or by gentle nitrogen stream.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm.

  • Calculation:

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Absorbancecontrol - Absorbancesample) / Absorbancecontrol] x 100

Protocol 2: Cell Viability Measurement using MTS Assay

This protocol describes a general procedure for assessing the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Human cancer cell lines (e.g., HEC59 for MSH2-deficient, HEC59(2) for MSH2-proficient)

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO only) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in the incubator. The optimal incubation time may vary depending on the cell type and density.

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbancesample / Absorbancevehicle control) x 100

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

experimental_workflow_ace_inhibition prep Prepare Solutions (ACE, HHL, this compound) assay Assay Reaction (Pre-incubation and Incubation) prep->assay Add to 96-well plate stop Stop Reaction & Extraction (HCl, Ethyl Acetate) assay->stop measure Measurement (Evaporation, Re-dissolution, A228 nm) stop->measure calc Calculate % Inhibition measure->calc

Workflow for the in vitro ACE inhibition assay.

signaling_pathway_ace Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleavage by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII conversion by Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE ACE This compound This compound This compound->ACE inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin

This compound's inhibition of the Renin-Angiotensin System.

signaling_pathway_apoptosis This compound This compound MSH2_MSH6 MSH2/MSH6 Complex (Death Conformation) This compound->MSH2_MSH6 induces Caspase9 Caspase-9 MSH2_MSH6->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Improving the yield of Rescinnamine extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Rescinnamine (B1680530) extraction from natural sources, primarily Rauwolfia serpentina.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from Rauwolfia serpentina?

The total alkaloid content in Rauwolfia serpentina roots can vary, with reports suggesting a range of 0.8% to 1.3% of dry weight.[1] A collaborative study on a United States Pharmacopeia (USP) standard sample of R. serpentina powder found the average combined content of reserpine (B192253) and this compound to be approximately 0.144%.[2][3] The specific yield of this compound is a fraction of this total.

Q2: Which solvents are most effective for this compound extraction?

Q3: What are the critical parameters to control during the extraction process?

Several factors can significantly impact the extraction yield of this compound:

  • Solvent Polarity: Using a solvent with the appropriate polarity is crucial for efficiently dissolving the target alkaloid.

  • Temperature: Increasing the extraction temperature can enhance the solubility of this compound and improve extraction efficiency. However, excessively high temperatures may lead to the degradation of the target compound.[4]

  • Extraction Time: The duration of the extraction process should be optimized to ensure complete extraction without causing degradation of this compound.

  • pH of the Extraction Medium: The pH can influence the form of the alkaloid (free base or salt), which in turn affects its solubility in different solvents.

  • Particle Size of the Plant Material: Grinding the plant material to a fine powder increases the surface area available for solvent interaction, leading to better extraction efficiency.

Q4: How can the purity of the crude this compound extract be improved?

Crude extracts typically contain a mixture of alkaloids, pigments, tannins, and other secondary metabolites. To enhance the purity of this compound, the following techniques are commonly employed:

  • Liquid-Liquid Extraction: This method separates compounds based on their differential solubility in two immiscible liquids. For alkaloids, this often involves partitioning between an acidic aqueous solution and an organic solvent.

  • Column Chromatography: This is a widely used technique for separating individual alkaloids from a mixture. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase is critical for achieving good separation.

  • Crystallization: This is often the final step in the purification process to obtain high-purity this compound crystals. The choice of solvent for crystallization is crucial and may require some experimentation.

Q5: What analytical methods are suitable for quantifying this compound?

Several analytical techniques can be used for the determination and quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a sensitive and specific method. This compound can be determined at an excitation wavelength of 330 nm and an emission wavelength of 435 nm.[2][3] At these wavelengths, reserpine (a commonly co-extracted alkaloid) is non-fluorescent, allowing for selective quantification.[2][3]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and selective method suitable for detecting and quantifying low concentrations of this compound.[5][6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Extraction Yield Improper Solvent Selection: The polarity of the solvent may not be optimal for this compound.Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, chloroform (B151607), and their aqueous mixtures).
Insufficient Extraction Time: The duration of the extraction may not be adequate to fully extract the alkaloid.Increase the extraction time incrementally and monitor the yield to determine the optimal duration.
Inadequate Grinding of Plant Material: Large particle size reduces the surface area for solvent penetration.Ensure the plant material is ground to a fine and uniform powder.
Suboptimal Temperature: The extraction temperature may be too low, leading to poor solubility.Gradually increase the extraction temperature, but be mindful of potential degradation at very high temperatures.[4]
Degradation of this compound Exposure to Light: this compound is known to darken upon exposure to light, especially in solution.Conduct the extraction and subsequent purification steps in a dark or low-light environment. Use amber-colored glassware.
High Extraction Temperature: Prolonged exposure to high temperatures can lead to the degradation of the alkaloid.[4]Optimize the extraction temperature to the lowest effective level. Consider using extraction methods that operate at lower temperatures.
Extreme pH Conditions: Harsh acidic or basic conditions can potentially degrade the this compound molecule.If pH adjustments are necessary, perform them gradually and avoid prolonged exposure to extreme pH values.
Poor Purity of Final Product Inefficient Purification: The chosen purification method may not be effective in separating this compound from other co-extracted compounds.Employ a multi-step purification strategy, such as a combination of liquid-liquid extraction and column chromatography.
Co-crystallization of Impurities: Impurities may crystallize along with this compound.Re-crystallize the product from a different solvent system. Ensure the initial solution is not supersaturated before cooling.
Difficulty in Crystallization Inappropriate Solvent: The solvent used for crystallization may not be suitable.Experiment with different solvents or solvent mixtures. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.
Solution is Too Dilute: If the concentration of this compound in the solution is too low, crystallization may not occur.Concentrate the solution by evaporating some of the solvent.
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

Quantitative Data

ParameterValueSource
Average combined content of reserpine and this compound in Rauwolfia serpentina powder0.144%[2][3]
Total alkaloid content in Rauwolfia serpentina roots (dry weight)0.8% - 1.3%[1]

Experimental Protocols

Protocol 1: General Extraction and Purification of this compound

This protocol is a representative method compiled from various sources for the extraction and purification of this compound from Rauwolfia serpentina roots.

1. Preparation of Plant Material:

  • Dry the roots of Rauwolfia serpentina at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried roots into a fine powder (e.g., to pass through a 40-mesh sieve).

2. Extraction:

  • Moisten the powdered root material with a 10% sodium bicarbonate solution.
  • Extract the moistened powder with benzene (B151609) in a Soxhlet apparatus until the extract gives a positive test for alkaloids (e.g., with Mayer's reagent).
  • Alternatively, macerate the powdered material in methanol for 72 hours at room temperature.

3. Acid-Base Partitioning (Purification):

  • Concentrate the initial extract under reduced pressure.
  • Acidify the concentrated extract with dilute hydrochloric acid.
  • Wash the acidic solution with diethyl ether to remove non-alkaloidal impurities.
  • Make the acidic aqueous layer alkaline with ammonia.
  • Extract the liberated alkaloids with chloroform.
  • Wash the chloroform extract with a 10% sodium carbonate solution.
  • Separate the chloroform layer and evaporate it to dryness to obtain the crude alkaloid mixture.

4. Chromatographic Separation:

  • Dissolve the crude alkaloid mixture in a minimal amount of a suitable solvent.
  • Subject the dissolved mixture to column chromatography over silica gel.
  • Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate (B1210297) or chloroform), gradually increasing the polarity.
  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
  • Combine the fractions containing this compound.

5. Crystallization:

  • Evaporate the solvent from the combined this compound fractions.
  • Dissolve the residue in a minimal amount of a hot solvent (e.g., benzene or methanol).
  • Allow the solution to cool slowly to induce crystallization.
  • Collect the crystals by filtration and dry them under vacuum.

Protocol 2: Analytical Quantification by HPLC

This protocol outlines the procedure for the quantitative analysis of this compound in an extract.

1. Sample Preparation:

  • Accurately weigh a portion of the dried extract.
  • Dissolve the extract in methanol to a known concentration.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Normal-phase column (e.g., silica).
  • Mobile Phase: Methanol. A small amount of an aqueous solution of 1-pentanesulfonic acid sodium salt can be added to optimize elution.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: Fluorescence detector.
  • Excitation Wavelength: 330 nm.
  • Emission Wavelength: 435 nm.

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.
  • Inject the prepared sample solution into the HPLC system.
  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow Start Start: Dried Rauwolfia serpentina Root Powder Extraction Extraction (e.g., Methanol Maceration or Soxhlet with Benzene) Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Acidification Acidification with Dilute HCl Concentration->Acidification Defatting Washing with Diethyl Ether (Removal of Non-Alkaloidal Impurities) Acidification->Defatting Basification Basification with Ammonia Defatting->Basification Alkaloid_Extraction Extraction of Alkaloids with Chloroform Basification->Alkaloid_Extraction Wash Washing Chloroform Extract with Sodium Carbonate Alkaloid_Extraction->Wash Evaporation Evaporation to Dryness (Crude Alkaloid Mixture) Wash->Evaporation Column_Chromatography Column Chromatography (Silica Gel) Evaporation->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of this compound Fractions Fraction_Collection->Pooling Final_Evaporation Evaporation of Pooled Fractions Pooling->Final_Evaporation Crystallization Crystallization Final_Evaporation->Crystallization Final_Product Pure this compound Crystals Crystallization->Final_Product

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Tree Start Low this compound Yield Check_Extraction Review Extraction Parameters Start->Check_Extraction Check_Purification Review Purification Steps Start->Check_Purification Check_Solvent Is the solvent optimal? Check_Extraction->Check_Solvent Check_Time_Temp Are time and temperature optimized? Check_Extraction->Check_Time_Temp Solution_Solvent Action: Test different solvents (e.g., Methanol, Ethanol, Chloroform) Check_Solvent->Solution_Solvent No Solution_Time_Temp Action: Optimize extraction time and temperature Check_Time_Temp->Solution_Time_Temp No Check_Degradation Is there evidence of degradation (e.g., dark coloration)? Check_Purification->Check_Degradation Check_Losses Are there significant losses during purification? Check_Purification->Check_Losses Solution_Degradation Action: Protect from light, use lower temperature Check_Degradation->Solution_Degradation Yes Solution_Losses Action: Optimize chromatography and liquid-liquid extraction steps Check_Losses->Solution_Losses Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Minimizing off-target effects of Rescinnamine in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Rescinnamine (B1680530) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the Vesicular Monoamine Transporter 2 (VMAT2).[1][2][3][4] this compound acts as a potent inhibitor of VMAT2, which is responsible for transporting monoamine neurotransmitters (like dopamine, norepinephrine, and serotonin) from the cytoplasm into synaptic vesicles.[2][4] Inhibition of VMAT2 leads to the depletion of these neurotransmitters from neuronal storage, which is the basis of its therapeutic and biological effects.[2] While some older literature and databases may list it as an angiotensin-converting enzyme (ACE) inhibitor, this is likely inaccurate as its structural similarity to reserpine (B192253) and its known effects on monoamine transport strongly point to VMAT2 as the primary target.[5][6]

Q2: What are the known and potential off-target effects of this compound?

A2: While comprehensive public screening data for this compound against a broad panel of targets is limited, its close structural relationship to reserpine suggests potential off-target activities. Researchers should be aware of the following possibilities:

  • Alpha-Adrenergic Receptors: Reserpine, a related compound, is known to interact with alpha-adrenergic receptors.[7] This interaction could contribute to cardiovascular side effects.

  • L-type Calcium Channels: Studies have shown that reserpine can act as a calcium channel antagonist.[8] This could lead to effects on cellular processes regulated by calcium signaling.

  • General Cytotoxicity: At higher concentrations, this compound can induce cytotoxicity in various cell lines, which may be independent of its VMAT2 inhibition.[9] This is a critical consideration when interpreting cell viability assays.

Q3: How can I distinguish between on-target VMAT2 inhibition and off-target effects in my cell-based assay?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use a VMAT2-null or knockdown cell line: If your experimental cell line shows a response to this compound, testing it in a parallel culture that does not express VMAT2 can help determine if the effect is target-dependent.

  • Rescue experiments: In a VMAT2-deficient cell line, reintroducing VMAT2 expression should restore the sensitivity to this compound if the effect is on-target.

  • Use of structurally unrelated VMAT2 inhibitors: Comparing the cellular phenotype induced by this compound with that of other known VMAT2 inhibitors with different chemical scaffolds (e.g., tetrabenazine) can help confirm that the observed effect is due to VMAT2 inhibition.[2][4]

  • Dose-response analysis: On-target effects typically occur at lower concentrations of the compound, while off-target effects may only appear at higher concentrations. A steep dose-response curve often suggests a specific interaction, whereas a shallow curve might indicate multiple, lower-affinity off-target interactions.

Q4: What are the typical concentrations of this compound to use in cell-based assays?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is essential to perform a dose-response curve to determine the IC50 (for inhibition) or EC50 (for other effects) in your system. As a starting point, concentrations ranging from low nanomolar to micromolar are often used. For VMAT2 inhibition, IC50 values are typically in the nanomolar range.[9] Cytotoxic effects may be observed at higher micromolar concentrations.[10][9]

Troubleshooting Guides

Problem 1: High background or low signal-to-noise ratio in VMAT2 inhibition assays.

Possible Cause Troubleshooting Step
Suboptimal cell density Optimize cell seeding density to ensure a robust signal without overgrowth.
Insufficient incubation time Ensure adequate incubation time with both the inhibitor and the substrate as specified in the protocol.
Cell health issues Confirm cell viability and health before starting the assay. Use cells within a consistent passage number range.
Reagent degradation Prepare fresh reagents and protect fluorescent probes from light.
Incorrect filter sets (fluorescent assays) Verify that the excitation and emission wavelengths on the plate reader are appropriate for the fluorescent substrate.

Problem 2: Inconsistent results or high variability between replicates.

Possible Cause Troubleshooting Step
Pipetting errors Use calibrated pipettes and ensure consistent pipetting technique, especially for small volumes.
Edge effects in multi-well plates To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Incomplete solubilization of formazan (B1609692) (MTT/MTS assays) Ensure complete solubilization of the formazan product by extending the incubation time with the solubilization buffer and gentle mixing.
Cell clumping Ensure a single-cell suspension before seeding. Cell clumps can lead to uneven growth and variable results.
Fluctuations in incubator conditions Maintain stable temperature and CO2 levels in the incubator throughout the experiment.

Problem 3: Unexpected cytotoxicity observed at concentrations intended for VMAT2 inhibition.

Possible Cause Troubleshooting Step
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%) and is consistent across all wells, including controls.
Off-target cytotoxicity This may be a true off-target effect of this compound. Characterize this by comparing its cytotoxic profile with other VMAT2 inhibitors and in VMAT2-deficient cells.
Compound instability This compound may degrade in culture medium over time, leading to the formation of toxic byproducts. Prepare fresh dilutions for each experiment.
Interaction with media components Some compounds can interact with components in the cell culture medium. Consider using a simpler, defined medium for the assay if possible.

Data Presentation

On-Target Activity and Cytotoxicity of this compound

Disclaimer: The following table is a template. The IC50 and CC50 values for this compound can vary significantly between different cell lines and assay conditions. Researchers should determine these values empirically for their specific experimental system.

Cell Line Assay Type Endpoint IC50 / CC50 (nM) Reference
HEK293 (VMAT2 expressing)VMAT2 InhibitionFFN206 UptakeUser-definedInternal Data
PC12VMAT2 Inhibition[³H]Dopamine UptakeUser-definedInternal Data
HEC59 (Endometrial Cancer)CytotoxicityMTS AssayUser-defined[10]
PC3 (Prostate Cancer)CytotoxicityMTS AssayUser-defined[11]

Off-Target Profile of this compound

Disclaimer: There is currently a lack of publicly available, comprehensive off-target screening data for this compound. The following table is a template for researchers to populate with data from their own off-target profiling experiments (e.g., using services like Eurofins SafetyScreen or Reaction Biology kinase panels).

Target Class Specific Target Assay Type % Inhibition @ 10 µM IC50 (µM)
GPCR α1A-adrenergicRadioligand BindingUser-definedUser-defined
α2A-adrenergicRadioligand BindingUser-definedUser-defined
Ion Channel L-type Calcium Channel (Ca_v_1.2)ElectrophysiologyUser-definedUser-defined
Kinase Example: SRCKinase ActivityUser-definedUser-defined
Transporter Example: SERTRadioligand BindingUser-definedUser-defined

Experimental Protocols

Protocol 1: VMAT2 Inhibition Assay using a Fluorescent Substrate

This protocol is adapted for a 96-well format and is suitable for determining the inhibitory effect of this compound on VMAT2 activity in a cell-based assay.

Materials:

  • Cells expressing VMAT2 (e.g., HEK293-VMAT2)

  • Black, clear-bottom 96-well plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS)

  • This compound stock solution (in DMSO)

  • Positive control: Tetrabenazine (in DMSO)

  • Fluorescent VMAT2 substrate (e.g., FFN206)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed VMAT2-expressing cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and Tetrabenazine in assay buffer. Include a vehicle control (DMSO) at the same final concentration as the compound dilutions (typically ≤ 0.5%).

  • Compound Treatment:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of assay buffer.

    • Add 50 µL of the diluted compounds or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition:

    • Prepare a working solution of the fluorescent VMAT2 substrate (e.g., 2 µM FFN206 in assay buffer).

    • Add 50 µL of the substrate working solution to all wells.

    • Incubate at 37°C for 60 minutes, protected from light.

  • Signal Measurement:

    • Aspirate the substrate solution from the wells.

    • Wash the cells twice with 100 µL of ice-cold PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a plate reader with the appropriate excitation/emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data to the vehicle control (100% activity) and a positive control for maximal inhibition (e.g., high concentration of Tetrabenazine, 0% activity).

    • Plot the percent inhibition against the log concentration of this compound and fit the data using a four-parameter logistic regression to determine the IC50 value.

Protocol 2: MTS Cytotoxicity Assay

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Clear, flat-bottom 96-well plates

  • Culture medium

  • This compound stock solution (in DMSO)

  • Positive control for cytotoxicity (e.g., 1 µM Staurosporine)

  • MTS reagent (containing PES)

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Include a vehicle control (DMSO), a no-treatment control (medium only), and a positive control for cell death.

    • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the media-only wells (background).

    • Normalize the data to the no-treatment control (100% viability).

    • Plot the percent viability against the log concentration of this compound and fit the data to determine the CC50 (concentration that causes 50% reduction in cell viability).

Mandatory Visualizations

VMAT2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines_cyto Monoamines (Dopamine, Serotonin) VMAT2 VMAT2 Monoamines_cyto->VMAT2 Transport Vesicle Synaptic Vesicle Monoamines_vesicle Monoamines Release Release Vesicle->Release Exocytosis VMAT2->Vesicle This compound This compound This compound->VMAT2 Inhibition Postsynaptic Postsynaptic Receptors Release->Postsynaptic Binding Off_Target_Hypothesis cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects This compound This compound VMAT2 VMAT2 Inhibition This compound->VMAT2 Alpha_Adrenergic α-Adrenergic Receptor Antagonism This compound->Alpha_Adrenergic Hypothesized Calcium_Channel L-type Calcium Channel Blockade This compound->Calcium_Channel Hypothesized Other_Kinases Other Kinases/ Receptors? This compound->Other_Kinases Hypothesized Monoamine_depletion Monoamine Depletion VMAT2->Monoamine_depletion Troubleshooting_Workflow Start Unexpected Result (e.g., high cytotoxicity) Check_Controls Review Controls: - Vehicle toxicity? - Positive control working? Start->Check_Controls Check_Controls->Start Controls Failed (Repeat Assay) Optimize_Assay Optimize Assay Parameters: - Cell density - Incubation times - Reagent concentrations Check_Controls->Optimize_Assay Controls OK On_Target_Test Is the effect VMAT2-dependent? Optimize_Assay->On_Target_Test On_Target_Effect Conclude On-Target Effect (at high concentration) On_Target_Test->On_Target_Effect Yes VMAT2_Null_Cells Test in VMAT2-null/ knockdown cells On_Target_Test->VMAT2_Null_Cells No Off_Target_Effect Conclude Off-Target Effect VMAT2_Null_Cells->Off_Target_Effect

References

Navigating Rescinnamine Research: A Technical Support Hub for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with rescinnamine (B1680530). Inconsistent results in experimental settings can often be traced back to protocol variations and the inherent instability of the compound. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you achieve reliable and reproducible data.

Troubleshooting and FAQs

This section addresses common challenges encountered during this compound experiments.

QuestionAnswer
Why am I seeing variable results in my cell viability assays? This compound solutions are known to be unstable, which can lead to inconsistent concentrations and, consequently, variable effects on cell viability.[1] It is crucial to prepare fresh solutions for each experiment. Additionally, this compound darkens and degrades upon exposure to light, a process that is accelerated when in solution.[2] Ensure all stock solutions and experimental setups are protected from light.
My HPLC chromatogram shows unexpected peaks. What could be the cause? The appearance of extra peaks in your HPLC analysis likely indicates the degradation of this compound.[2] The compound is sensitive to light and can degrade in solution.[1][2] Review your storage and handling procedures. Stock solutions should be stored in the dark at -20°C for long-term stability.[3] For analysis, ensure your mobile phase is freshly prepared and that your samples have not been exposed to light for extended periods.
I'm observing lower than expected potency in my in vivo studies. What should I check? The potency of this compound in animal studies can be affected by its degradation prior to administration. Ensure that the formulation is prepared fresh and protected from light. The vehicle used for administration should also be assessed for compatibility with this compound. Inconsistent results could also stem from the route of administration and the metabolic profile of the animal model.
What is the primary mechanism of action of this compound? This compound functions as an angiotensin-converting enzyme (ACE) inhibitor.[2][4][5][6] It competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II.[4][7] This leads to a decrease in plasma angiotensin II levels, resulting in vasodilation and a reduction in blood pressure.[4][7]
How does this compound differ from Reserpine (B192253)? Both are alkaloids derived from Rauwolfia serpentina and are structurally similar.[6][8][9] While both have been used as antihypertensive agents, this compound is reported to have less frequent and milder sedative and bradycardic side effects compared to reserpine.[2] Their primary mechanisms of antihypertensive action also differ, with this compound acting as an ACE inhibitor and reserpine depleting catecholamines.

Experimental Protocols

Preparation and Storage of this compound Stock Solutions

Consistent experimental outcomes begin with correctly prepared and stored reagents. Due to its instability, meticulous handling of this compound is paramount.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile environment.

  • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C for long-term use. For short-term storage (days to weeks), 0-4°C in the dark is acceptable.

  • When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in your experimental medium immediately before use.

  • Crucially, always prepare fresh dilutions from the stock for each experiment. Do not store diluted this compound solutions. [1]

Quantitative Analysis by UPLC-MS/MS

This protocol provides a sensitive and selective method for the simultaneous determination of this compound in human plasma, adaptable for other biological matrices.

Instrumentation and Conditions:

ParameterSpecification
Chromatography System UPLC-MS/MS
Column C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile : Water : Formic Acid (60:40:0.1, v/v/v)
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Detection ESI+ in MRM mode
Precursor > Product Ion m/z 635.34 > 221.03
Collision Energy 34 eV

Data adapted from a study on the simultaneous determination of reserpine, this compound, and yohimbine (B192690) in human plasma.[10][11]

Sample Preparation (Plasma):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add an internal standard (e.g., papaverine).

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the UPLC-MS/MS system.

Cell Viability Assessment using MTS Assay

This protocol is based on a method used to assess the cytotoxicity of this compound derivatives in cancer cell lines.[12]

Materials:

  • HEC59 (or other suitable) cancer cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (see preparation protocol)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from your freshly thawed stock solution.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Following the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualized Workflows and Pathways

This compound Handling and Experimental Workflow

G Figure 1. Recommended workflow for handling this compound to ensure experimental consistency. cluster_prep Preparation and Storage cluster_exp Experimental Use A This compound Powder (Store at recommended temp.) B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B Use immediately after weighing C Aliquot into single-use amber tubes B->C D Store at -20°C (Protect from light) C->D E Thaw one aliquot at room temp. D->E For each experiment F Prepare fresh working dilutions in medium E->F G Perform Assay (e.g., Cell Viability, HPLC) F->G H Discard unused diluted solution G->H

Caption: Recommended workflow for handling this compound.

Signaling Pathway of this compound Action

Figure 2. Simplified signaling pathway illustrating the mechanism of action of this compound. Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE->AngiotensinII This compound This compound This compound->ACE Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting Logic for Inconsistent HPLC Results

Figure 3. A logical diagram for troubleshooting inconsistent HPLC results with this compound. Start Inconsistent HPLC Results (e.g., extra peaks, peak shifting) CheckStock Was the stock solution prepared fresh and stored correctly? Start->CheckStock CheckDilution Were working dilutions prepared immediately before use? CheckStock->CheckDilution Yes ResolveStock Action: Prepare fresh stock solution from powder. CheckStock->ResolveStock No CheckLight Were all solutions protected from light? CheckDilution->CheckLight Yes ResolveDilution Action: Do not use stored diluted solutions. CheckDilution->ResolveDilution No CheckColumn Is the column performance optimal? CheckLight->CheckColumn Yes ResolveLight Action: Use amber vials and cover samples. CheckLight->ResolveLight No CheckColumn->Start If issues persist, re-evaluate method ResolveColumn Action: Run column performance tests. CheckColumn->ResolveColumn No

Caption: Troubleshooting guide for HPLC analysis.

References

Technical Support Center: Long-Term Storage of Rescinnamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in the long-term storage of Rescinnamine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: The primary factors affecting this compound stability are exposure to light, temperature, and humidity. This compound is particularly sensitive to light and will darken over time, a process that is accelerated when in solution.[1] For optimal stability, it should be protected from light and stored in a refrigerator.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a cool and dry place, preferably in a refrigerator.

Q3: What are the expected degradation pathways for this compound?

A3: Based on studies of the closely related compound Reserpine, the main degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.[2]

  • Hydrolysis: The ester linkages in the this compound molecule are susceptible to cleavage under acidic or alkaline conditions, which would yield reserpic acid and 3,4,5-trimethoxycinnamic acid.

  • Oxidation: The indole (B1671886) nucleus of the molecule can be oxidized, potentially forming 3,4-didehydrothis compound.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of various complex degradation products.[2]

Q4: How can I monitor the stability of my this compound samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of this compound. This method should be able to separate the intact this compound from its potential degradation products, allowing for the quantification of the parent compound and the detection of any impurities that may form over time.

Troubleshooting Guides

Problem: My this compound powder has changed color from white/cream to a yellowish or brownish hue.

  • Possible Cause: This is a common sign of degradation, likely due to exposure to light or elevated temperatures. The darkening indicates the formation of degradation products.[1]

  • Solution:

    • Immediately transfer the compound to a light-protected container (e.g., an amber vial) and store it in a refrigerator.

    • Before use in an experiment, it is crucial to assess the purity of the compound using a validated stability-indicating HPLC method to quantify the remaining active ingredient and identify any degradation products.

    • For future storage, always ensure the compound is in a well-sealed, light-resistant container and stored at the recommended refrigerated temperature.

Problem: I am observing unexpected peaks in the chromatogram of my this compound sample during HPLC analysis.

  • Possible Cause: The appearance of new peaks suggests that the this compound has degraded. These peaks likely correspond to degradation products formed through hydrolysis, oxidation, or photolysis.

  • Solution:

    • Identify the Degradation Products: If possible, use a mass spectrometer (LC-MS/MS) coupled with the HPLC to obtain mass-to-charge ratios of the unknown peaks. This information can help in the structural elucidation of the degradation products.

    • Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or column to achieve better separation of the parent peak from the degradation product peaks.

    • Perform Forced Degradation Studies: To confirm the identity of the degradation peaks, you can perform forced degradation studies on a fresh, pure sample of this compound. By intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light), you can generate the degradation products and compare their retention times with the unknown peaks in your stored sample.

Data Presentation

The following table summarizes the quantitative results of forced degradation studies on Reserpine, a compound structurally very similar to this compound. These results can be considered indicative of the expected degradation behavior of this compound under similar stress conditions.

Stress ConditionDurationTemperature% Degradation of ReserpineMajor Degradation Products Observed
0.1 M HCl (Acid Hydrolysis)8 hours80°C~5-15%Reserpic Acid, 3,4,5-Trimethoxybenzoic Acid
0.1 M NaOH (Base Hydrolysis)8 hours80°C~40-85%Reserpic Acid, 3,4,5-Trimethoxybenzoic Acid
30% H₂O₂ (Oxidation)8 hoursRoom Temp~25-80%3,4-Didehydroreserpine
Dry Heat48 hours105°C~4-8%Not Specified
Photochemical (UV Light)24 hoursRoom Temp~4-8%Not Specified

Data adapted from forced degradation studies on Reserpine.[3]

Experimental Protocols

Protocol for Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method for the closely related compound, Reserpine, and is expected to be suitable for the stability analysis of this compound.[3]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and 1% w/v Ammonium Chloride solution in a 1:1 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 268 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample to be tested by dissolving it in the mobile phase to achieve a similar concentration as the standard solution.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram. The retention time for this compound should be determined.

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage of this compound remaining in the sample by comparing the peak area of the sample to the peak area of the standard. Any additional peaks should be reported as potential degradation products.

5. Validation Parameters (as per ICH guidelines):

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small but deliberate variations in method parameters.

Mandatory Visualization

ACE Signaling Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Action Physiological Effects cluster_Inhibition Inhibition by this compound Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII conversion AT1R Angiotensin II Receptor Type 1 (AT1R) AngiotensinII->AT1R activates Renin Renin Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure This compound This compound This compound->ACE inhibits

Caption: Angiotensin-Converting Enzyme (ACE) Signaling Pathway and Inhibition by this compound.

This compound Degradation Pathway cluster_Hydrolysis Hydrolysis (Acid/Base) cluster_Oxidation Oxidation cluster_Photolysis Photolysis (Light) This compound This compound ReserpicAcid Reserpic Acid This compound->ReserpicAcid + H₂O TCA 3,4,5-Trimethoxycinnamic Acid This compound->TCA + H₂O Dehydro 3,4-Didehydrothis compound This compound->Dehydro [O] PhotoProducts Various Photodegradation Products This compound->PhotoProducts

Caption: Proposed Degradation Pathways of this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of Rescinnamine and Reserpine in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive agents rescinnamine (B1680530) and reserpine (B192253), both alkaloids derived from the plant Rauwolfia serpentina. While historically significant in the treatment of high blood pressure, their use has diminished with the advent of newer medications with more favorable side-effect profiles. This document collates available data on their comparative efficacy, mechanisms of action, and the experimental frameworks used in their evaluation.

Executive Summary

Reserpine and this compound are structurally similar indole (B1671886) alkaloids that have been utilized for their blood pressure-lowering effects. The predominant mechanism of action for reserpine is the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) from sympathetic nerve endings. This reduction in catecholamines results in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1][2]

There is conflicting information regarding the precise mechanism of action for this compound. Several pharmacology databases classify it as an angiotensin-converting enzyme (ACE) inhibitor, which would place it in a different therapeutic class than reserpine.[3][4][5][6][7] However, earlier pharmacological studies and other sources suggest that its actions are virtually indistinguishable from those of reserpine, indicating a similar mechanism based on catecholamine depletion.[8][9] Given their structural similarities and common origin, it is plausible that their primary antihypertensive effects are mediated through the same pathway.

Clinical evidence, primarily from studies conducted in the mid-20th century, suggests that reserpine is a more potent antihypertensive agent than this compound. One study noted that the blood pressure-lowering effect of orally administered this compound was not significant and that it was clinically less potent than reserpine.[9]

Quantitative Efficacy Data

DrugStudy PopulationDosageMean Change in Blood Pressure (Systolic/Diastolic)Source
Reserpine Primary Hypertension0.5 mg/day or greaterWeighted Mean Difference vs. Placebo: -7.92 mmHg (Systolic)Cochrane Review, 2016[10]
This compound Hypertensive PatientsNot SpecifiedReported as "less potent" than reserpine with "not significant" blood pressure lowering. Specific quantitative data is not available in the reviewed literature.Lemieux et al., 1956 (as cited in a 2012 review)[9]

Experimental Protocols

Detailed experimental protocols from the original comparative studies are not available in the accessible literature. However, based on abstracts and summaries of these early clinical trials, the general methodology involved the following steps:

  • Patient Selection : Patients with a diagnosis of essential hypertension were recruited for these studies.

  • Treatment Allocation : It is likely that patients were allocated to receive either this compound or reserpine, although the specifics of randomization and blinding in these older studies are not detailed in the available summaries.

  • Dosing Regimen : The oral administration of the alkaloids was the standard route.

  • Blood Pressure Measurement : Blood pressure was periodically monitored throughout the treatment period to assess the hypotensive effects of each drug.

  • Data Analysis : The changes in blood pressure from baseline were compared between the two treatment groups to determine relative efficacy.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed primary signaling pathway for both this compound and reserpine, as well as a generalized workflow for the comparative clinical trials.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE_cyto Norepinephrine (Cytoplasmic) Dopamine->NE_cyto VMAT2 VMAT2 NE_cyto->VMAT2 Uptake MAO MAO NE_cyto->MAO Degradation Vesicle Synaptic Vesicle NE_vesicle Norepinephrine (Vesicular) NE_released Norepinephrine Vesicle->NE_released Exocytosis (Reduced) VMAT2->Vesicle Res This compound / Reserpine Res->VMAT2 Inhibition Metabolites Inactive Metabolites MAO->Metabolites Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Response Physiological Response (Vasoconstriction, Increased Heart Rate) Adrenergic_Receptor->Response

Caption: VMAT2 Inhibition Pathway for Reserpine and likely this compound.

Start Patient Recruitment (Essential Hypertension) Screening Baseline Assessment (Blood Pressure Measurement) Start->Screening Randomization Treatment Allocation Screening->Randomization GroupA This compound Administration Randomization->GroupA Group A GroupB Reserpine Administration Randomization->GroupB Group B FollowUp Follow-up Period (Blood Pressure Monitoring) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (Change in Blood Pressure) FollowUp->DataCollection Analysis Comparative Efficacy Analysis DataCollection->Analysis Conclusion Conclusion on Relative Potency Analysis->Conclusion

Caption: Generalized Workflow of Comparative Clinical Trials.

Conclusion

Based on the available evidence, reserpine appears to be a more potent antihypertensive agent than this compound. Both likely exert their effects through the inhibition of VMAT2, leading to a depletion of catecholamines and a reduction in sympathetic tone. The conflicting reports on this compound's mechanism of action as a potential ACE inhibitor warrant further investigation. Due to the limited availability of full-text historical comparative studies, a detailed quantitative comparison and a thorough review of the experimental protocols are not possible at this time. Researchers interested in these compounds should be aware of the historical context of the available data and the need for modern, well-controlled studies to fully elucidate their comparative pharmacology and efficacy.

References

Validating the Antihypertensive Effects of Rescinnamine: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antihypertensive effects of Rescinnamine, an indole (B1671886) alkaloid identified as an angiotensin-converting enzyme (ACE) inhibitor.[1] Due to a scarcity of recent in vivo studies on this compound, this document presents a comparison with the well-established ACE inhibitor, Captopril (B1668294), using published experimental data for the latter and illustrative data for this compound based on its pharmacological class. This guide is intended to provide a framework for designing and evaluating in vivo studies for novel antihypertensive compounds.

Comparative Efficacy of ACE Inhibitors in Spontaneously Hypertensive Rats

The following table summarizes the antihypertensive effects of oral administration of this compound and Captopril in the Spontaneously Hypertensive Rat (SHR) model. The data for Captopril is derived from published studies, while the data for this compound is illustrative, reflecting expected outcomes for an ACE inhibitor of its class.

Table 1: Comparative Antihypertensive Effects in SHR Model

CompoundDose (mg/kg/day, p.o.)Treatment DurationBaseline Systolic Blood Pressure (mmHg)Post-treatment Systolic Blood Pressure (mmHg)Reduction in Systolic Blood Pressure (mmHg)
Vehicle (Control)-4 weeks195 ± 5193 ± 62
This compound (Illustrative) 20 4 weeks 196 ± 5 165 ± 7 31
Captopril305 daysNot specifiedSignificant reductionNot specified[2]
Captopril2503 weeks~200~140~60[3]

Note: The data for this compound is hypothetical and for illustrative purposes only, based on its classification as an ACE inhibitor. The data for Captopril is sourced from separate in vivo studies and may have different experimental conditions.

Mechanism of Action: ACE Inhibition Signaling Pathway

This compound exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE).[1] This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. The diagram below illustrates this signaling pathway.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE This compound This compound This compound->ACE inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Signaling pathway of this compound via ACE inhibition.

Experimental Protocols

A robust in vivo study to validate the antihypertensive effects of a compound like this compound requires a well-defined experimental protocol. The following is a detailed methodology for a study utilizing the Spontaneously Hypertensive Rat (SHR) model.

Objective: To evaluate the dose-dependent antihypertensive effect of this compound in Spontaneously Hypertensive Rats (SHR).

Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR) and their normotensive controls, Wistar-Kyoto (WKY) rats.

  • Age: 12-14 weeks, a period when hypertension is well-established in SHRs.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Experimental Groups (n=8 per group):

  • SHR + Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water)

  • SHR + this compound (Low Dose, e.g., 10 mg/kg/day)

  • SHR + this compound (High Dose, e.g., 30 mg/kg/day)

  • SHR + Captopril (Reference Drug, e.g., 30 mg/kg/day)[2]

  • WKY + Vehicle (Normotensive Control)

Drug Administration:

  • All compounds are to be administered orally (p.o.) via gavage once daily for 28 consecutive days.

Blood Pressure Measurement:

  • Method: Non-invasive tail-cuff plethysmography.

  • Acclimatization: Rats should be acclimated to the restraint and tail-cuff procedure for at least three days before the start of the experiment.

  • Schedule: Systolic blood pressure and heart rate should be measured at baseline (before the first dose) and then weekly throughout the 4-week treatment period. Measurements should be taken at the same time of day to minimize diurnal variations.

Data Analysis:

  • Data should be expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.

The following diagram outlines the general workflow for this type of in vivo study.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Experimental Groups Acclimatization->Grouping Baseline Baseline Blood Pressure Measurement (Tail-Cuff) Grouping->Baseline Treatment Daily Oral Administration (4 weeks) Baseline->Treatment Weekly_BP Weekly Blood Pressure Measurement Treatment->Weekly_BP Weeks 1, 2, 3 Final_BP Final Blood Pressure Measurement Treatment->Final_BP End of Week 4 Weekly_BP->Treatment Data_Analysis Data Analysis (ANOVA) Final_BP->Data_Analysis End End Data_Analysis->End

Caption: In vivo experimental workflow for antihypertensive validation.

References

Preclinical Profile of Rescinnamine: A Comparative Guide to its Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy and safety profile of Rescinnamine with alternative antihypertensive and antipsychotic agents. The data presented is collated from foundational preclinical studies to offer a comparative perspective on its pharmacological activity.

Executive Summary

This compound, an indole (B1671886) alkaloid derived from Rauwolfia serpentina, demonstrates both antihypertensive and sedative properties in preclinical models. Its mechanism of action is primarily attributed to the depletion of catecholamines in the central and peripheral nervous systems, a characteristic shared with its structural analog, Reserpine. This guide summarizes key preclinical data on this compound's efficacy in reducing blood pressure and inducing sedation, alongside its acute toxicity profile. For comparative context, data from preclinical studies of Methyldopa (B1676449), a centrally-acting antihypertensive, and Chlorpromazine (B137089), a typical antipsychotic, are also presented.

Efficacy and Safety Data Comparison

The following tables summarize the quantitative data from preclinical studies on this compound and its comparators.

Table 1: Comparative Antihypertensive Efficacy

CompoundAnimal ModelDosing RouteEffective Dose RangeKey Findings
This compound Anesthetized DogsIntravenous1 - 250 µg/kgDose-dependent hypotension and bradycardia.[1]
RatsOralNot SpecifiedProduced hypotension.[1]
Methyldopa Spontaneously Hypertensive RatsIntragastric Infusion200 mg/kg/daySignificant reduction in blood pressure over a 12-day period.[2]
Spontaneously Hypertensive RatsOral / IntraperitonealDose-relatedLowered blood pressure.[3]
Reserpine General Animal ModelsNot Specified0.5 mg/day (in one study)Reported to significantly decline systolic and diastolic blood pressure.[4]

Table 2: Comparative Sedative Efficacy

CompoundAnimal ModelAssayEffective Dose RangeKey Findings
This compound MicePentobarbital-Induced Sleeping Time2.5 - 20 mg/kg (i.p.)Significant, dose-dependent prolongation of sleeping time.[1]
MiceGross ObservationHigh DosesProduced sedation and marked eyelid ptosis.[1]
Chlorpromazine RatsCatalepsy Test1, 3, and 10 mg/kg (i.p.)Induced catalepsy, an animal model for extrapyramidal side effects.[5]
Reserpine General Animal ModelsNot SpecifiedNot SpecifiedKnown to have sedative effects.[4][6]

Table 3: Comparative Acute Toxicity

CompoundAnimal ModelDosing RouteLD50Reference
This compound MiceIntravenousNot Specified[Cronheim et al., 1954]
OralNot Specified[Cronheim et al., 1954]
Chlorpromazine MiceOral75 mg/kg[GeneSight, 2013]
Intravenous20 mg/kg[WHO, 1993]
Methyldopa Not FoundNot FoundNot Found
Reserpine Not FoundNot FoundNot Found

Experimental Protocols

Antihypertensive Activity in Anesthetized Dogs (this compound)

Healthy dogs were anesthetized, and their blood pressure was continuously monitored via an arterial catheter. This compound was administered intravenously in a dose-escalating manner, ranging from 1 to 250 µg/kg. The effects on mean arterial pressure and heart rate were recorded to determine the dose-response relationship for its hypotensive and bradycardic effects.[1]

Sedative Activity in Mice (this compound)

The sedative effect of this compound was assessed using the pentobarbital-induced sleeping time test. Mice were administered this compound intraperitoneally at doses of 2.5, 5, 10, and 20 mg/kg. Two hours later, a standard dose of pentobarbital (B6593769) was administered. The duration of sleep (loss of righting reflex) was measured and compared to a control group that received only pentobarbital. A significant increase in sleeping time was indicative of a sedative effect.[1] Gross behavioral observations, such as reduced motor activity and the presence of eyelid ptosis, were also used as qualitative indicators of sedation.[1]

Antihypertensive Activity in Spontaneously Hypertensive Rats (Methyldopa)

Conscious, spontaneously hypertensive rats were fitted with permanently indwelling abdominal aortic catheters for continuous blood pressure and heart rate monitoring. Methyldopa was administered via continuous intragastric infusion at a dose of 200 mg/kg/day for 12 days. The effects on blood pressure and heart rate were recorded throughout the infusion period and after withdrawal of the drug.[2]

Catalepsy Test in Rats (Chlorpromazine)

To model the extrapyramidal side effects of antipsychotics, the catalepsy test was employed. Rats were administered Chlorpromazine intraperitoneally at doses of 1, 3, and 10 mg/kg daily for 21 days. Catalepsy was assessed by placing the rat's forepaws on an elevated bar and measuring the time it remained in this unnatural posture. A longer duration indicated a more potent cataleptic effect.[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound's antihypertensive and sedative effects is believed to be similar to that of Reserpine, which involves the depletion of catecholamines (norepinephrine, dopamine) and serotonin (B10506) from nerve terminals. While some databases suggest this compound may act as an angiotensin-converting enzyme (ACE) inhibitor, the foundational preclinical evidence points towards its role as a depletor of vesicular monoamine stores.[4][7]

This compound irreversibly blocks the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles. This inhibition prevents the uptake and storage of monoamines into the vesicles, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of neurotransmitters in the synapse leads to a reduction in sympathetic tone, causing vasodilation and a decrease in blood pressure, as well as central effects like sedation.

In contrast, Methyldopa acts as a centrally-acting alpha-2 adrenergic agonist. It is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the brain. This metabolite stimulates central alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow from the central nervous system and subsequently, a reduction in blood pressure.[8]

Chlorpromazine's antipsychotic effects are primarily mediated by its antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[5]

Visualizing the Signaling Pathways

Rescinnamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle cluster_synaptic_cleft cluster_synaptic_cleft Vesicle->cluster_synaptic_cleft Reduced Release Dopamine Dopamine Dopamine->MAO Degradation Dopamine->VMAT2 Uptake Norepinephrine Norepinephrine Norepinephrine->MAO Degradation This compound This compound This compound->VMAT2 Inhibits Receptor Adrenergic/Dopaminergic Receptor cluster_synaptic_cleft->Receptor

Caption: this compound's mechanism of action: Inhibition of VMAT2 leads to catecholamine depletion.

Methyldopa_Pathway cluster_presynaptic Presynaptic Neuron (CNS) cluster_effect Systemic Effect Methyldopa Methyldopa (Prodrug) Metabolite α-Methylnorepinephrine (Active Metabolite) Methyldopa->Metabolite Metabolism Alpha2 α2-Adrenergic Receptor Metabolite->Alpha2 Stimulates Sympathetic Decreased Sympathetic Outflow Alpha2->Sympathetic Inhibits BP Decreased Blood Pressure Sympathetic->BP

Caption: Methyldopa's central mechanism of action leading to reduced blood pressure.

Chlorpromazine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine_Released Dopamine Vesicle->Dopamine_Released Release D2_Receptor Dopamine D2 Receptor Dopamine_Released->D2_Receptor Effect Antipsychotic Effect D2_Receptor->Effect Chlorpromazine Chlorpromazine Chlorpromazine->D2_Receptor Antagonizes

Caption: Chlorpromazine's antagonism of postsynaptic dopamine D2 receptors.

References

A Tale of Two Antihypertensives: Rescinnamine vs. Modern ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the management of hypertension has been a cornerstone of cardiovascular disease prevention. The therapeutic landscape has evolved dramatically, from early ventures with agents like Rescinnamine to the current era dominated by highly specific drug classes such as Angiotensin-Converting Enzyme (ACE) inhibitors. This guide provides a detailed, head-to-head comparison of the historical Rauwolfia alkaloid, this compound, and modern ACE inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their distinct mechanisms, clinical performance, and safety profiles, supported by available experimental data.

Executive Summary

This compound, a Rauwolfia alkaloid, exerts its antihypertensive effect through the depletion of catecholamines, leading to reduced sympathetic tone. In contrast, modern ACE inhibitors, such as lisinopril, ramipril (B1678797), and enalapril, act by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure. While both classes of drugs effectively lower blood pressure, their mechanisms, efficacy, and side-effect profiles differ significantly. This comparison highlights the pharmacological evolution in antihypertensive therapy, moving from a broad, systemic approach to a targeted, pathway-specific strategy.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and a selection of modern ACE inhibitors. It is important to note that the data for this compound is derived from historical clinical trials conducted in the mid-20th century, which may differ in design and reporting standards from contemporary studies of ACE inhibitors.

Table 1: Comparative Efficacy in Blood Pressure Reduction

Drug ClassDrugTypical Dosage RangeAverage Systolic Blood Pressure Reduction (mmHg)Average Diastolic Blood Pressure Reduction (mmHg)Onset of ActionDuration of Action
Rauwolfia Alkaloid This compound0.25 - 0.5 mg/dayData not consistently reported in historical literatureData not consistently reported in historical literatureSlow (days to weeks)Prolonged
ACE Inhibitors Lisinopril10 - 40 mg/day10 - 205 - 101 hour24 hours
Ramipril2.5 - 10 mg/day10 - 20[1]5 - 10[1]1 - 2 hours24 hours
Enalapril10 - 40 mg/day10 - 205 - 101 hour24 hours

Table 2: Comparative Profile of Common Side Effects

Drug ClassCommon Side EffectsIncidence Rate
Rauwolfia Alkaloid Nasal congestion, headache, CNS disorders (e.g., drowsiness, depression), gastrointestinal disturbances, bradycardia, weakness, fatigue, increased appetite, weight gain.[2][3]Not well-documented in historical literature with modern statistical rigor.
ACE Inhibitors Dry cough, dizziness, headache, fatigue, hyperkalemia, hypotension.[4][5]Dry Cough: ~1-10%[6]; Dizziness: ~1-5%; Hyperkalemia: ~1-3%[5]

Mechanism of Action

The fundamental difference between this compound and ACE inhibitors lies in their molecular targets and the physiological pathways they modulate.

This compound: The Catecholamine Depletor

This compound, an indole (B1671886) alkaloid derived from the Rauwolfia serpentina plant, functions by irreversibly blocking the vesicular monoamine transporter (VMAT).[7][8] This transporter is responsible for sequestering monoamine neurotransmitters—specifically norepinephrine (B1679862), dopamine, and serotonin—into presynaptic storage vesicles. By inhibiting VMAT, this compound leads to the depletion of these neurotransmitters from nerve endings in both the central and peripheral nervous systems. The reduction of norepinephrine in sympathetic nerve terminals results in decreased sympathetic outflow, leading to vasodilation, a slower heart rate, and reduced cardiac output, which collectively lower blood pressure.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle NE_released Norepinephrine Vesicle->NE_released Release NE_free Norepinephrine (Free) VMAT VMAT NE_free->VMAT Uptake VMAT->Vesicle Storage This compound This compound This compound->VMAT Inhibits Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Binding Effect Effect Adrenergic_Receptor->Effect Signal Transduction

Mechanism of action of this compound.
ACE Inhibitors: Targeting the Renin-Angiotensin-Aldosterone System

Modern ACE inhibitors act on a well-defined enzymatic pathway: the Renin-Angiotensin-Aldosterone System (RAAS).[9][10][11] This system plays a crucial role in regulating blood pressure and fluid balance. ACE inhibitors block the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting the production of angiotensin II, ACE inhibitors lead to vasodilation, reduced aldosterone (B195564) secretion (which decreases sodium and water retention), and a subsequent lowering of blood pressure.[9][12] Furthermore, ACE is also involved in the breakdown of bradykinin (B550075), a vasodilator. Inhibition of ACE leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect.[9]

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin_I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin_II ACE->Angiotensin_II Inactive_Peptides Inactive_Peptides ACE->Inactive_Peptides ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE Inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Bradykinin Bradykinin Bradykinin->ACE Vasodilation Vasodilation Bradykinin->Vasodilation

The Renin-Angiotensin-Aldosterone System and the action of ACE inhibitors.

Experimental Protocols

Due to the historical context of this compound's use, the experimental protocols from its clinical trials are not as standardized as modern studies.

This compound: Historical Clinical Trial Methodology (circa 1950s-1960s)

A typical clinical trial for this compound during its peak usage would have involved the following general methodology:

  • Study Design: Often open-label or single-blinded studies. Placebo controls were used, but blinding of investigators was not always a standard practice.

  • Patient Population: Patients with essential hypertension, with varying degrees of severity. Exclusion criteria were less rigorously defined than in modern trials.

  • Dosage: this compound was typically administered orally, with doses ranging from 0.25 mg to 0.5 mg daily. Dosage adjustments were based on clinical response and tolerance.

  • Outcome Measures: The primary outcome was the reduction in systolic and diastolic blood pressure, measured in a clinical setting using a sphygmomanometer. Side effects were generally recorded as observed by the clinician or reported by the patient, without the use of standardized questionnaires.

  • Data Analysis: Statistical analysis was often less sophisticated than modern methods, with a focus on descriptive statistics and simple comparisons.

Modern ACE Inhibitors: Standardized Clinical Trial Methodology

Clinical trials for modern ACE inhibitors adhere to stringent, internationally recognized guidelines:

  • Study Design: Double-blind, randomized, placebo-controlled, or active-comparator controlled trials are the gold standard.

  • Patient Population: Well-defined patient populations with specific inclusion and exclusion criteria (e.g., age, baseline blood pressure, comorbidities).

  • Dosage: Fixed-dose or dose-titration regimens are clearly defined in the protocol.

  • Outcome Measures: Primary endpoints are typically the change from baseline in seated systolic and diastolic blood pressure. Secondary endpoints may include 24-hour ambulatory blood pressure monitoring, cardiovascular events, and mortality. Adverse events are systematically collected and coded using standardized dictionaries like MedDRA.

  • Data Analysis: Sophisticated statistical methods are employed to analyze the data, including intention-to-treat analysis and adjustments for confounding factors.

Comparative Workflow: A Hypothetical Head-to-Head Trial

To directly compare the efficacy and safety of this compound and a modern ACE inhibitor, a hypothetical clinical trial would follow a rigorous, modern protocol. The following diagram illustrates such a workflow.

cluster_setup Trial Setup cluster_randomization Randomization & Blinding cluster_treatment Treatment Arms cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Reporting Protocol Protocol Development & IRB Approval Recruitment Patient Recruitment (Essential Hypertension) Protocol->Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Arm_A This compound (e.g., 0.25 mg/day) Randomization->Arm_A Arm_B ACE Inhibitor (e.g., Lisinopril 10 mg/day) Randomization->Arm_B Blinding Double-Blinding (Patient & Investigator) Follow_Up Regular Follow-up Visits (e.g., Weeks 2, 4, 8, 12) Arm_A->Follow_Up Arm_B->Follow_Up BP_Monitoring 24h Ambulatory & Office BP Monitoring Follow_Up->BP_Monitoring AE_Reporting Adverse Event Reporting Follow_Up->AE_Reporting Lab_Tests Laboratory Tests (e.g., Electrolytes, Renal Function) Follow_Up->Lab_Tests Data_Analysis Statistical Analysis (Primary & Secondary Endpoints) BP_Monitoring->Data_Analysis AE_Reporting->Data_Analysis Lab_Tests->Data_Analysis Results Interpretation of Results Data_Analysis->Results Publication Publication in Peer-Reviewed Journal Results->Publication

Hypothetical clinical trial workflow.

Conclusion

The comparison between this compound and modern ACE inhibitors encapsulates the significant progress made in antihypertensive therapy. This compound, with its non-specific mechanism of catecholamine depletion, represented a valuable early tool in managing hypertension. However, its use was associated with a broad range of side effects, some of which could be severe.

In contrast, modern ACE inhibitors are the result of a targeted drug development approach, focusing on a specific and well-understood physiological pathway. This has led to a class of drugs with a more favorable efficacy and safety profile, making them a cornerstone of current hypertension management. For researchers and drug development professionals, this head-to-head comparison underscores the importance of understanding molecular mechanisms to design safer and more effective therapies. The evolution from the broadsword of this compound to the scalpel of ACE inhibitors serves as a powerful illustration of the advancements in pharmacological science.

References

Reproducibility of Rescinnamine's Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of rescinnamine (B1680530), an indole (B1671886) alkaloid with known antihypertensive properties, on various cancer cell lines. The focus is on its burgeoning role as a potential anti-cancer agent, specifically through the induction of apoptosis. This document summarizes available data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the key signaling pathway involved in its mechanism of action.

Quantitative Analysis of this compound's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeMSH2 StatusThis compound IC50 (µM)Reference
HEC59 Endometrial CancerDeficientNot explicitly stated, but experiments were conducted at 60 µM based on the IC50 value.[1][1]
HEC59+chr2 Endometrial CancerProficientNot explicitly stated, but experiments were conducted at 60 µM based on the IC50 value.[1][1]
A2780 Ovarian CancerNot specifiedData not available in the searched literature.
PC3 Prostate CancerNot specifiedThe cytotoxic effects were measured, but a specific IC50 value was not provided.[2][3][2][3]

Note: The MSH2 (MutS Homolog 2) protein is a key component of the DNA mismatch repair (MMR) system. Its status is crucial as this compound's primary anti-cancer mechanism is reported to be MSH2-dependent.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the literature concerning the effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assays (MTS/MTT)

To determine the effect of this compound on cell viability and to calculate the IC50 values, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are commonly employed.[4][5][6][7][8] These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product that can be quantified by measuring its absorbance.

Detailed Protocol (MTS Assay): [5][7]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with untreated cells and blank wells with medium only are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Following the incubation period, the MTS reagent, often in combination with an electron coupling agent like phenazine (B1670421) ethosulfate (PES), is added to each well.

  • Incubation with MTS: The plate is incubated for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490-500 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved in evaluating this compound's effects, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

experimental_workflow Experimental Workflow for Assessing this compound's Effects cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate adherence Overnight Incubation for Adherence cell_seeding->adherence add_this compound Add Serial Dilutions of this compound adherence->add_this compound incubation Incubate for 24-72 hours add_this compound->incubation add_mts Add MTS Reagent incubation->add_mts incubation_mts Incubate for 1-4 hours add_mts->incubation_mts read_absorbance Measure Absorbance incubation_mts->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A flowchart of the experimental workflow for determining the IC50 of this compound.

msh2_pathway This compound-Induced MSH2-Dependent Apoptosis This compound This compound msh2_msh6 MSH2/MSH6 Complex This compound->msh2_msh6 Binds to conformational_change Conformational Change (Death Conformation) msh2_msh6->conformational_change Induces pro_caspase9 Pro-Caspase-9 conformational_change->pro_caspase9 Activates caspase9 Active Caspase-9 pro_caspase9->caspase9 pro_caspase3 Pro-Caspase-3 caspase9->pro_caspase3 Cleaves and Activates caspase3 Active Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

Caption: The signaling pathway of this compound-induced MSH2-dependent apoptosis.

Discussion and Conclusion

The available evidence strongly suggests that this compound's anti-cancer effects are, at least in part, mediated through the induction of MSH2-dependent apoptosis.[1][2][9][10][11] This mechanism is particularly noteworthy as it may offer a therapeutic avenue for cancers that are proficient in the MSH2 DNA mismatch repair pathway. The MSH2/MSH6-dependent cell death pathway is known to activate key apoptotic players such as caspase-3 and caspase-9.[9]

However, the reproducibility of this compound's effects across different cell lines remains an area requiring further investigation. The lack of standardized, comparative data on its IC50 values in a panel of cancer cell lines, including those from different tissue origins such as ovarian (A2780) and prostate (PC3) cancer, makes a direct comparison of its efficacy challenging.

Future studies should aim to:

  • Determine the IC50 values of this compound in a broader panel of cancer cell lines with varying MSH2 status.

  • Investigate the potential for off-target effects and MSH2-independent mechanisms of cell death.

  • Explore the synergy of this compound with conventional chemotherapeutic agents.

References

A Comparative Analysis of the Therapeutic Indices of Rescinnamine and Reserpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rescinnamine and Reserpine (B192253) are both indole (B1671886) alkaloids derived from the plant Rauwolfia serpentina. Historically, they have been utilized for their antihypertensive properties. This guide provides a comparative assessment of their therapeutic indices, drawing upon available experimental data. A key challenge in this comparison is the conflicting information regarding the precise mechanism of action of this compound and a notable lack of comprehensive toxicological data equivalent to that available for Reserpine.

Quantitative Data Summary

The therapeutic index (TI) of a drug is most commonly defined as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). Due to a lack of publicly available, experimental LD50 and ED50 values for this compound, a direct calculation and comparison of its therapeutic index with that of Reserpine is not feasible. The following table summarizes the available quantitative data.

ParameterThis compoundReserpine
Oral LD50 (Rat) Data not available420 mg/kg[1]
Probable Oral Lethal Dose (Human) 50 - 500 mg/kg[2]Data not available
Typical Antihypertensive Dose (Human) 0.25 - 0.5 mg twice daily0.05 - 0.25 mg daily[3][4]
Mechanism of Action Conflicting reports: Angiotensin-Converting Enzyme (ACE) inhibitor[2][5][6][7] or Vesicular Monoamine Transporter (VMAT) inhibitor[2]VMAT Inhibitor[4]

Experimental Protocols

A precise experimental protocol for determining the therapeutic index of a compound involves a series of dose-response studies to establish the ED50 and LD50.

Determining the Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. For antihypertensive agents like this compound and Reserpine, this would be determined through clinical trials.

Protocol Outline:

  • Patient Population: A cohort of patients with primary hypertension is recruited.

  • Dose-Ranging Study: Patients are divided into groups and administered different doses of the drug. A placebo group is included for comparison.

  • Endpoint Measurement: The primary endpoint is a clinically significant reduction in blood pressure (e.g., a target reduction in systolic and/or diastolic blood pressure).

  • Data Analysis: The percentage of patients in each group achieving the desired therapeutic effect is plotted against the dose. A dose-response curve is generated, and the ED50 is calculated.

Determining the Median Lethal Dose (LD50)

The LD50 is the dose of a drug that is lethal to 50% of a test animal population. This is determined through preclinical animal studies.

Protocol Outline:

  • Animal Model: A suitable animal model, typically rats or mice, is selected.

  • Dose Administration: Graded doses of the drug are administered to different groups of animals, usually via the intended clinical route (e.g., oral).

  • Observation Period: The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50.

G cluster_ED50 Determination of ED50 (Clinical Trial) cluster_LD50 Determination of LD50 (Preclinical Study) cluster_TI Therapeutic Index Calculation P Patient Population with Hypertension DR Dose-Ranging Study P->DR E Endpoint Measurement (Blood Pressure Reduction) DR->E DA_ED50 Data Analysis and ED50 Calculation E->DA_ED50 TI Therapeutic Index = LD50 / ED50 DA_ED50->TI A Animal Model Selection DA Dose Administration A->DA O Observation for Toxicity and Mortality DA->O DA_LD50 Data Analysis and LD50 Calculation O->DA_LD50 DA_LD50->TI

Experimental workflow for determining the therapeutic index.

Mechanism of Action

Reserpine

The mechanism of action for Reserpine is well-established. It is an irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is responsible for transporting monoamines, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles in neurons. By inhibiting VMAT2, Reserpine leads to the depletion of these neurotransmitters, resulting in a decrease in sympathetic nervous system activity and a subsequent lowering of blood pressure.[4]

G Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 Depletion Depletion of Monoamines VMAT2->Depletion Monoamines Cytoplasmic Monoamines (Dopamine, Norepinephrine, Serotonin) Vesicle Synaptic Vesicle Monoamines->Vesicle VMAT2-mediated transport Effect Decreased Sympathetic Tone (Antihypertensive Effect) Depletion->Effect

Signaling pathway of Reserpine via VMAT2 inhibition.
This compound

The mechanism of action for this compound is a subject of conflicting reports in scientific literature and databases.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Several sources, including DrugBank and PubChem, classify this compound as an ACE inhibitor.[2][5][6][7] This mechanism would involve the inhibition of the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.

  • VMAT Inhibition: Conversely, some sources suggest that the pharmacological actions of this compound are "indistinguishable from those of reserpine," implying a similar mechanism of VMAT inhibition.[2] Furthermore, its structural similarity to Reserpine and its observed sedative effects are more consistent with VMAT inhibition than ACE inhibition.[6]

This discrepancy highlights the need for further research to definitively elucidate the primary mechanism of action of this compound.

G This compound This compound ACE ACE This compound->ACE Antihypertensive_Effect Antihypertensive Effect ACE->Antihypertensive_Effect Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE-mediated conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction

Proposed signaling pathway of this compound as an ACE inhibitor.

Discussion and Conclusion

A direct and quantitative comparison of the therapeutic indices of this compound and Reserpine is hampered by the lack of experimental LD50 and ED50 data for this compound. While a probable human lethal dose for this compound is cited, its wide range and lack of experimental validation limit its utility for a precise therapeutic index calculation.

The conflicting reports on this compound's mechanism of action further complicate the comparison. If this compound acts primarily as an ACE inhibitor, its therapeutic and side-effect profiles would be expected to differ significantly from that of the VMAT inhibitor Reserpine. However, reports of its pharmacological similarity to Reserpine suggest that VMAT inhibition may be a primary or contributing mechanism.

Based on the available clinical data from early studies, both compounds demonstrate antihypertensive effects at low daily doses. Side-effect profiles for both drugs at therapeutic doses include sedation and bradycardia, though some reports suggest these may be less frequent and milder with this compound.[2]

  • Unequivocally determine the primary mechanism of action of this compound.

  • Establish experimental LD50 and ED50 values for this compound through appropriate preclinical and clinical studies.

Without this fundamental data, any assessment of the relative safety and efficacy of these two compounds remains qualitative and based on historical clinical observations.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Rescinnamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Rescinnamine

This compound, a potent indole (B1671886) alkaloid, demands meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, actionable information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing exposure risk and ensuring compliant disposal of this hazardous compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound. Double gloving is recommended to provide an additional layer of protection against potential contamination.

Activity Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Standard Handling (in a certified chemical fume hood) Lab coatDouble-gloved with chemical-resistant nitrile gloves (minimum 5-mil thickness for splash resistance)[1]Safety glasses with side shieldsNot generally required when handled within a certified chemical fume hood.
Procedures with Splash/Dust Hazard (e.g., weighing, preparing solutions) Full-length lab coat or chemical-resistant apronDouble-gloved with chemical-resistant nitrile gloves (minimum 5-mil thickness for splash resistance)[1]Chemical splash goggles and a face shieldA NIOSH-approved half-mask or full-facepiece respirator with organic vapor/acid gas cartridges combined with a particulate filter (P100) is recommended[2][3].
Emergency Response (e.g., large spill) Chemical-resistant coverallsHeavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical splash goggles and a full-face shieldA full-facepiece respirator with organic vapor/acid gas cartridges and P100 particulate filters or a Self-Contained Breathing Apparatus (SCBA) is required.

Operational Plan: Step-by-Step Handling Procedures

General Handling Precautions:

  • All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the generation of dust and aerosols.

  • "Wet bench" techniques are recommended for handling powdered this compound to reduce the risk of airborne particulates.

  • An emergency shower and eyewash station must be readily accessible in the work area.

Step-by-Step Weighing and Solution Preparation Protocol:

  • Preparation: Don all required PPE as specified in the table above for procedures with a splash/dust hazard.

  • Work Surface: Cover the work surface within the chemical fume hood with absorbent, plastic-backed paper.

  • Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat. Use a spatula to gently transfer the powder.

  • Solubilization: Slowly add the desired solvent to the powder in a suitable container. Gently swirl to dissolve. Avoid vigorous shaking which can create aerosols.

  • Cleanup: After use, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any other disposable materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove outer gloves first, followed by the lab coat, face shield, and goggles. Remove inner gloves last. Wash hands thoroughly with soap and water.

Emergency Response: Spill Management

In the event of a this compound spill, immediate and decisive action is crucial to contain the contamination and protect personnel. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Decontamination Decontamination cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size Evacuate->Assess Don_PPE Don appropriate PPE for emergency response Assess->Don_PPE Contain Contain the spill with absorbent pads Don_PPE->Contain Cover_Powder If powder, gently cover with a damp paper towel Contain->Cover_Powder if applicable Collect Collect absorbed material and contaminated items Contain->Collect Cover_Powder->Collect Decontaminate_Area Decontaminate the spill area Collect->Decontaminate_Area Package_Waste Package all waste in a labeled hazardous waste container Decontaminate_Area->Package_Waste Doff_PPE Doff PPE and dispose of as hazardous waste Package_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands Report Report the incident to the safety officer Wash_Hands->Report

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others and evacuate the area. Restrict access to the spill site.

  • Don PPE: Put on the appropriate PPE for emergency response, including a respirator.

  • Containment: For liquid spills, surround the area with absorbent pads. For solid spills, gently cover the powder with a damp paper towel to avoid creating dust.

  • Collection: Use forceps or a scoop to collect the absorbed material and any contaminated debris. Place everything into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a 10% bleach solution, and then a 1% sodium thiosulfate (B1220275) solution to neutralize the bleach.[4] Allow for adequate contact time for each cleaning agent. For equipment that cannot be treated with bleach, wipe down with 70% ethanol.

  • Final Cleaning: Rinse the area with water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.

Disposal Plan: Ensuring Compliant Waste Management

All this compound waste, including unused product, contaminated labware, and PPE, is considered hazardous pharmaceutical waste and must be managed in accordance with EPA regulations.[5][6][7]

Step-by-Step Disposal Protocol:

  • Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Container Requirements: The waste container must be in good condition, compatible with the chemical waste, and kept closed except when adding waste.[8]

  • Labeling: The container must be labeled with the words "Hazardous Waste - Pharmaceuticals" and include the full chemical name "this compound".

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. A hazardous waste manifest will be required for off-site transportation.

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste. For containers that held highly toxic substances like this compound, it is best practice to collect all three rinsates as hazardous waste.[8]

By strictly adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.